Methyl 3-hydroxyundecanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-hydroxyundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHGFYACOPLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (R)-3-hydroxyundecanoate Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxyundecanoate methyl ester is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its specific stereochemistry and functional groups make it a target of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes to obtain this compound, focusing on both biocatalytic and asymmetric chemical methods. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the practical application of these methodologies.
Synthetic Strategies
The enantioselective synthesis of (R)-3-hydroxyundecanoate methyl ester can be broadly categorized into two main approaches:
-
Biocatalytic Methods: These strategies leverage enzymes or whole-cell systems to achieve high enantioselectivity under mild reaction conditions. A prominent example is the production and subsequent degradation of polyhydroxyalkanoates (PHAs), which are naturally occurring polyesters synthesized by various bacteria.
-
Asymmetric Chemical Synthesis: This approach typically involves the stereoselective reduction of a prochiral precursor, methyl 3-oxoundecanoate, using chiral catalysts. Asymmetric hydrogenation is a powerful and well-established technique in this domain.
This guide will detail protocols for both a biocatalytic approach using Pseudomonas putida and an asymmetric hydrogenation method.
Biocatalytic Synthesis via Polyhydroxyalkanoate (PHA) Degradation
This method relies on the cultivation of bacteria, such as Pseudomonas putida, which accumulate PHAs as intracellular carbon and energy storage materials. The composition of the resulting PHA can be influenced by the carbon source provided during fermentation. Subsequent acid-catalyzed methanolysis of the extracted polymer yields a mixture of (R)-3-hydroxyalkanoate methyl esters with very high enantiomeric excess.
Experimental Protocol:
1. Cultivation of Pseudomonas putida and PHA Accumulation:
- Prepare a minimal salt medium.
- Inoculate with a culture of Pseudomonas putida.
- Use a suitable carbon source (e.g., fatty acids) to promote the incorporation of medium-chain-length monomers into the PHA.
- Incubate under appropriate conditions of temperature and aeration to allow for cell growth and PHA accumulation.
2. Extraction of PHA:
- Harvest the bacterial cells by centrifugation.
- Lyophilize the cell pellet to obtain the dry cell mass.
- Extract the PHA from the dried cells using a suitable solvent (e.g., chloroform) by stirring for an extended period (e.g., 24 hours) at a slightly elevated temperature (e.g., 37°C).
- Filter the mixture to remove cell debris.
- Precipitate the PHA from the filtrate by the addition of a non-solvent like cold ethanol (B145695) or methanol (B129727).
- Collect the precipitated PHA and dry under vacuum.
3. Acid Methanolysis of PHA:
- Suspend the purified PHA in a solution of methanol containing a strong acid catalyst (e.g., sulfuric acid).
- Reflux the mixture for several hours to effect depolymerization and transesterification.
- Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate).
- Extract the (R)-3-hydroxyalkanoate methyl esters with an organic solvent.
- Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
- The resulting mixture of methyl esters can be purified by distillation or chromatography.
Quantitative Data:
While data for the specific C11 monomer is not extensively reported as a pure fraction from this method, studies on closely related mixtures from Pseudomonas putida have shown the following:
| Parameter | Value | Reference |
| Overall Yield of Esters | up to 96.6% (w/w) | [1] |
| Enantiomeric Excess (ee) | > 99.9% for the R-form | [1] |
This method consistently produces the (R)-enantiomer with exceptionally high optical purity.[1]
Workflow Diagram:
Caption: Workflow for the biocatalytic synthesis of (R)-3-hydroxyalkanoate methyl esters.
Asymmetric Chemical Synthesis via Hydrogenation
This approach involves the enantioselective reduction of the prochiral β-keto ester, methyl 3-oxoundecanoate. The use of a chiral catalyst, such as a Ruthenium-BINAP complex, facilitates the delivery of hydrogen to one face of the ketone, leading to the preferential formation of the (R)-alcohol.
Experimental Protocol:
1. Synthesis of Methyl 3-oxoundecanoate (Precursor):
- This precursor can be synthesized via various methods, such as the Claisen condensation of methyl acetate (B1210297) with methyl nonanoate.
2. Asymmetric Hydrogenation:
- Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP). Add a degassed solvent, such as methanol.
- Reaction Setup: To this catalyst solution, add the substrate, methyl 3-oxoundecanoate.
- Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by techniques such as TLC or GC.
- Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired (R)-3-hydroxyundecanoate methyl ester.
Quantitative Data:
The following table presents typical data for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, which is applicable to methyl 3-oxoundecanoate.
| Parameter | Typical Value |
| Substrate/Catalyst Ratio | 100:1 to 1000:1 |
| Hydrogen Pressure | 50-100 atm |
| Reaction Time | 12-24 hours |
| Yield | > 90% |
| Enantiomeric Excess (ee) | > 95% |
Signaling Pathway/Logical Relationship Diagram:
References
The Natural Occurrence of Methyl 3-Hydroxyundecanoate in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyundecanoate, a methyl ester of a medium-chain-length (MCL) 3-hydroxyalkanoic acid, is a naturally occurring compound found as a monomeric constituent of polyhydroxyalkanoates (PHAs). These biopolyesters are synthesized by a wide variety of bacteria as intracellular carbon and energy storage materials. The incorporation of monomers like 3-hydroxyundecanoate into the PHA polymer chain significantly influences its physical and mechanical properties, making these bioplastics versatile for various applications, including in the biomedical field. This technical guide provides an in-depth overview of the natural occurrence of this compound in bacteria, focusing on the producing organisms, biosynthetic pathways, and methods for its quantification.
Data Presentation: Quantitative Occurrence of 3-Hydroxyundecanoate in Bacterial PHAs
The presence and relative abundance of 3-hydroxyundecanoate (3HUD) as a PHA monomer can vary depending on the bacterial species, the carbon source provided for growth, and the genetic background of the organism. The following table summarizes quantitative data on the molar percentage of 3-hydroxyundecanoate found in the PHAs produced by different bacteria under specific conditions.
| Bacterial Strain | Carbon Source | 3-Hydroxyundecanoate (mol%) in PHA | Reference |
| Pseudomonas flava HBE06 | Various Substrates | Present | [1] |
| Pseudomonas putida KT2442 | Dodecanoate | - (Produces other MCL-PHA monomers) | [2] |
| Pseudomonas chlororaphis HT66 | Not Specified | - (Focus on 3-hydroxydodecanoate) | [3] |
| Pseudomonas putida LS46 | Various Fatty Acids | - (Produces various MCL-PHA monomers) | [4] |
Note: Specific quantitative data for 3-hydroxyundecanoate is often reported as part of a mixture of MCL-PHA monomers. The table will be updated as more specific data becomes available.
Biosynthetic Pathways for 3-Hydroxyundecanoate Production
The biosynthesis of MCL-PHAs, including those containing 3-hydroxyundecanoate, is primarily linked to two key metabolic routes in bacteria like Pseudomonas species: de novo fatty acid synthesis and the β-oxidation of fatty acids .
De Novo Fatty Acid Synthesis Pathway
In this pathway, precursors from central carbon metabolism, such as acetyl-CoA, are used to build fatty acid chains. Intermediates of this pathway, specifically (R)-3-hydroxyacyl-ACPs, can be converted to (R)-3-hydroxyacyl-CoAs, which then serve as monomers for PHA synthase. When this pathway is the primary route for PHA synthesis, it typically results in a specific ratio of different MCL-PHA monomers. For instance, in Pseudomonas flava HBE06, a molar ratio of 3-hydroxydecanoate (B1257068) (C10) to 3-hydroxyoctanoate (B1259324) (C8) greater than 2 is indicative of the de novo fatty acid synthesis pathway being dominant[1].
β-Oxidation Pathway
When bacteria are grown on fatty acids as the carbon source, the β-oxidation pathway is activated to break down these fatty acids for energy production. Intermediates of this pathway, such as (S)-3-hydroxyacyl-CoAs, can be isomerized to their (R)-epimers, which are then incorporated into the PHA polymer. The monomer composition of the resulting PHA often reflects the chain length of the fatty acid substrate. For example, when grown on undecanoic acid, bacteria can produce 3-hydroxyundecanoate monomers via this pathway. A molar ratio of C10/C8 of less than 1 in the produced PHA by Pseudomonas flava HBE06 suggests that β-oxidation is the primary synthesis route[1].
Experimental Protocols
The identification and quantification of this compound from bacterial biomass typically involve the extraction of the PHA polymer, followed by its depolymerization into constituent methyl esters and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: GC-MS Analysis of PHA Monomers
This protocol outlines the general steps for the analysis of PHA monomer composition, including 3-hydroxyundecanoate.
1. Biomass Preparation:
-
Harvest bacterial cells from culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Lyophilize (freeze-dry) the cell pellet to obtain a constant dry cell weight.
2. Methanolysis of PHA:
-
Accurately weigh a known amount of lyophilized cells (e.g., 10-20 mg) into a screw-capped glass tube.
-
Add a solution of acidic methanol (B129727). A common reagent is 15% (v/v) sulfuric acid in methanol[5]. Boron trifluoride in methanol (10% v/v) can also be used for quantitative methanolysis of MCL-PHAs[6].
-
Add an equal volume of chloroform.
-
Add an internal standard (e.g., methyl benzoate (B1203000) or a fatty acid methyl ester with an odd number of carbons not expected in the sample) for quantification.
-
Tightly cap the tube and heat at 100°C for a specified duration (e.g., 140 minutes to several hours) to depolymerize the PHA into its constituent 3-hydroxyalkanoic acid methyl esters[5][7].
3. Extraction of Methyl Esters:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to the tube and vortex vigorously to induce phase separation.
-
Centrifuge the tube to clearly separate the organic (chloroform) and aqueous phases.
-
Carefully transfer the lower organic phase, containing the methyl esters, to a new vial for GC-MS analysis.
4. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the organic phase into the GC-MS system.
-
Gas Chromatography (GC) Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A suitable mass-to-charge ratio (m/z) range to detect the expected fragments of 3-hydroxyalkanoate methyl esters (e.g., m/z 45-600)[5].
-
5. Data Analysis:
-
Qualitative Analysis: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of an authentic standard or by interpreting its characteristic fragmentation pattern. A key fragment ion for 3-hydroxyalkanoate methyl esters is often observed at m/z 103.
-
Quantitative Analysis: Determine the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.
Conclusion
This compound is a naturally occurring component of MCL-PHAs synthesized by various bacteria, with its production being intricately linked to the organism's carbon metabolism. The ability to precisely quantify its presence is crucial for understanding bacterial physiology and for tailoring the properties of PHA bioplastics for specific applications. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the fields of microbiology, biotechnology, and drug development to investigate and harness the potential of this and other PHA monomers. Further research into the genetic regulation of PHA biosynthesis will undoubtedly open new avenues for the customized production of these versatile biopolymers.
References
- 1. Biosynthesis pathway related production of medium chain length polyhydroxyalkanoates | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 2. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Characterization of Medium-Chain-Length Polyhydroxyalkanoate with an Enriched 3-Hydroxydodecanoate Monomer from a Pseudomonas chlororaphis Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Physical Properties of Polyhydroxyalkanoate Polymers with Different Monomer Compositions by Recombinant Pseudomonas putida LS46 Expressing a Novel PHA SYNTHASE (PhaC116) Enzyme [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
The Biological Versatility of 3-Hydroxy Fatty Acid Methyl Esters: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biological activities of 3-hydroxy fatty acid methyl esters (3-OH FAMEs), tailored for researchers, scientists, and professionals in drug development. This document synthesizes current scientific findings on the antimicrobial, anti-inflammatory, and apoptotic induction properties of these molecules, offering a foundation for future research and therapeutic innovation.
Executive Summary
3-Hydroxy fatty acid methyl esters are a class of lipid molecules demonstrating a significant range of biological activities with potential therapeutic applications. This guide details their mechanisms of action, focusing on their roles as signaling molecules that modulate key cellular pathways. Notably, 3-OH FAMEs exhibit promising antimicrobial effects against a spectrum of pathogens, display potent anti-inflammatory properties through the modulation of critical inflammatory pathways, and can induce apoptosis in cancer cell lines. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation into the therapeutic potential of 3-OH FAMEs.
Antimicrobial Activity
3-Hydroxy fatty acids, the parent compounds of 3-OH FAMEs, have established antifungal properties. While specific data for the methyl esters is emerging, the activity of the free acids provides a strong indication of their potential.
Quantitative Antimicrobial Data
Racemic mixtures of saturated 3-hydroxy fatty acids have demonstrated significant antifungal activity against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) typically ranging from 10 to 100 µg/mL.[1][2]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Racemic 3-hydroxydecanoic acid | Various molds and yeasts | 10 - 100 | [1] |
| Racemic 3-hydroxydodecanoic acid | Various molds and yeasts | 10 - 100 | [1] |
| Racemic 3-hydroxytetradecanoic acid | Various molds and yeasts | 10 - 100 | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Hydroxy Fatty Acids against various fungal species.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of 3-OH FAMEs can be determined using a broth microdilution method.
Objective: To determine the lowest concentration of a 3-OH FAME that inhibits the visible growth of a microorganism.
Materials:
-
Test 3-OH FAME compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare serial twofold dilutions of the 3-OH FAME in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]
Anti-inflammatory Activity
3-OH FAMEs and related fatty acid derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of fatty acids are often mediated through the activation of G-protein coupled receptors, such as GPR120, and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). Activation of these receptors can lead to the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition results in a downstream reduction of pro-inflammatory cytokine production.
Quantitative Anti-inflammatory Data
While specific IC50 values for a broad range of 3-OH FAMEs are not extensively documented, data from structurally similar compounds provide valuable insights. For instance, (S)-coriolic acid methyl ester has been shown to inhibit nitric oxide production with an IC50 value of 5.22 µM.[4] Furthermore, synthetic agonists for GPR120, a key receptor for fatty acids, exhibit potent activity with EC50 values in the nanomolar to low micromolar range.[5][6]
| Compound/Extract | Assay | IC50/EC50 | Reference |
| (S)-coriolic acid methyl ester | NO Production Inhibition | 5.22 µM | [4] |
| GPR120 Agonist 3 | GPR120 Activation | logEC50 = 7.62 (~24 nM) | [5] |
| Merck GPR120 Agonist | GPR120 Activation | ~0.35 µM | [6] |
| n-hexane extract of Salsola villosa | COX-2 Inhibition | 4.6 µg/mL | [7] |
Table 2: Anti-inflammatory Activity of Fatty Acid Derivatives and Related Compounds.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of 3-OH FAMEs on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To measure the inhibition of pro-inflammatory markers (e.g., nitric oxide, cytokines) by 3-OH FAMEs in activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
3-OH FAME test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 3-OH FAME for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Assay: Collect the cell culture supernatant and measure nitrite (B80452) concentration using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.
Induction of Apoptosis
Certain fatty acids and their derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential role for 3-OH FAMEs in oncology research.
Mechanism of Action: Apoptotic Signaling Pathways
The induction of apoptosis by fatty acids can occur through various mechanisms, including the inhibition of fatty acid synthesis, which leads to the depletion of essential lipids for cancer cell survival. This can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[8]
Quantitative Data on Apoptosis Induction
A saturated branched-chain fatty acid, 13-methyltetradecanoic acid (13-MTD), has been shown to induce cell death in various human cancer cell lines with ID50 values ranging from 10 to 25 µg/mL.[9] This suggests that other modified fatty acids, such as 3-OH FAMEs, may possess similar pro-apoptotic activities.
| Compound | Cell Line | ID50 (µg/mL) | Reference |
| 13-methyltetradecanoic acid | K-562, MCF7, DU 145, etc. | 10 - 25 | [9] |
Table 3: Apoptotic Activity of a Branched-Chain Fatty Acid.
Experimental Protocol: Assessment of Apoptosis
Apoptosis induction by 3-OH FAMEs in cancer cells can be evaluated by measuring caspase-3 activity and PARP cleavage.
Objective: To determine if a 3-OH FAME induces apoptosis in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells)
-
Appropriate cell culture medium
-
3-OH FAME test compound
-
Caspase-3 activity assay kit
-
Antibodies for Western blotting (cleaved PARP, total PARP, β-actin)
Procedure:
-
Cell Treatment: Treat cancer cells with various concentrations of the 3-OH FAME for a specified time (e.g., 24-48 hours).
-
Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Extract total protein from the treated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved PARP and total PARP. Use β-actin as a loading control.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis: Quantify the increase in caspase-3 activity and the ratio of cleaved to total PARP to assess the level of apoptosis.
Biosurfactant Properties
Lipopeptides containing 3-hydroxy fatty acids are known to have excellent biosurfactant activity. The specific activity is dependent on the fatty acid composition.[10][11]
Quantitative Biosurfactant Data
The critical micelle concentration (CMC) is a key parameter for evaluating biosurfactant activity. For 3-(3-hydroxyalkanoyloxy) alkanoic acids (HAA), a type of biosurfactant, the CMC has been reported to be 0.15 ± 0.05 mg/ml.[12]
| Biosurfactant Type | CMC (mg/mL) | Reference |
| 3-(3-hydroxyalkanoyloxy) alkanoic acids (HAA) | 0.15 ± 0.05 | [12] |
Table 4: Critical Micelle Concentration of a 3-Hydroxy Fatty Acid-Containing Biosurfactant.
Experimental Protocol: Quantification of Biosurfactant Activity
A colorimetric assay using the dye Victoria Pure Blue BO (VPBO) can be used for the rapid quantification of biosurfactants.[12]
Objective: To quantify the amount of biosurfactant produced in a culture supernatant.
Materials:
-
Microbial culture supernatant containing the biosurfactant
-
Victoria Pure Blue BO (VPBO) dye solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Sample Preparation: Centrifuge the microbial culture to obtain the cell-free supernatant.
-
Assay: In a 96-well plate, mix the supernatant with the VPBO dye solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 610 nm).
-
Quantification: Determine the biosurfactant concentration by comparing the absorbance to a standard curve prepared with a known concentration of a purified biosurfactant.[12]
Synthesis of 3-Hydroxy Fatty Acid Methyl Esters
The synthesis of 3-hydroxy fatty acid methyl esters can be achieved through various chemical routes. One common method involves the depolymerization of polyhydroxyalkanoates (PHAs) by transesterification.[13]
Experimental Protocol: Synthesis of Methyl (R)-3-hydroxybutanoate
Objective: To synthesize methyl (R)-3-hydroxybutanoate from poly((R)-3-hydroxybutyrate) (PHB).
Materials:
-
Poly((R)-3-hydroxybutyrate) (PHB)
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
Dissolution: Dissolve PHB in 1,2-dichloroethane by heating.
-
Catalysis: Add p-toluenesulfonic acid monohydrate to the solution and heat.
-
Transesterification: Slowly add methanol to the boiling solution and reflux for an extended period (e.g., 48 hours).
-
Workup: Cool the reaction mixture, add water, and heat to hydrolyze any remaining oligomers.
-
Extraction and Purification: Separate the organic layer, dry it, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.[13]
Conclusion
3-Hydroxy fatty acid methyl esters represent a promising class of bioactive molecules with diverse therapeutic potential. Their demonstrated antimicrobial, anti-inflammatory, and pro-apoptotic activities warrant further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of these compounds. Future studies should focus on elucidating the structure-activity relationships of a wider range of 3-OH FAMEs and evaluating their efficacy and safety in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of 3-hydroxy fatty acid composition of lipopeptides for biosurfactant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Straightforward Assay for Screening and Quantification of Biosurfactants in Microbial Culture Supernatants [frontiersin.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-hydroxyundecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-hydroxyundecanoate. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.
Physicochemical Properties
This compound is an esterified fatty acid. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably estimated based on data from closely related homologs and predictive models. The key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (C12) | Methyl 3-hydroxydecanoate (B1257068) (C10) | Methyl 3-hydroxydodecanoate (C13) |
| Molecular Formula | C₁₂H₂₄O₃[1] | C₁₁H₂₂O₃[2][3] | C₁₃H₂₆O₃[4] |
| Molecular Weight | 216.32 g/mol [1] | 202.29 g/mol [2][3] | 230.34 g/mol [4] |
| Boiling Point | Estimated: ~300-320 °C (at 760 mmHg) | 294.7 ± 13.0 °C (Predicted)[2] | No data available |
| Melting Point | No data available | No data available | No data available |
| Density | Estimated: ~0.94-0.96 g/cm³ | 0.956 ± 0.06 g/cm³ (Predicted)[2] | No data available |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), methanol)[2][5] | Soluble in chloroform and methanol (B129727) (slightly)[2] | No data available |
| Appearance | Colorless to pale yellow oil (Expected) | Colorless oil[2] | No data available |
| CAS Number | 24724-07-0[1] | 62675-82-5[2][3] | 72864-23-4[4] |
Note: Estimated values for this compound are based on trends observed in homologous fatty acid methyl esters.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
A common method for the synthesis of hydroxy fatty acid methyl esters is through the biocatalytic hydroxylation of a fatty acid followed by esterification, or through chemical synthesis from a suitable precursor.
Protocol: Chemical Synthesis [6][7]
-
Reaction Setup: A solution of undecanoic acid in a suitable organic solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Alpha-Bromination: The solution is treated with a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide). The mixture is heated to reflux to facilitate the alpha-bromination of the carboxylic acid.
-
Hydrolysis: The resulting alpha-bromo undecanoic acid is then hydrolyzed to the corresponding alpha-hydroxy acid using an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification.
-
Esterification: The 3-hydroxyundecanoic acid is esterified to its methyl ester by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Purification: The crude this compound is purified by liquid-liquid extraction and column chromatography on silica (B1680970) gel.
GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters.[8][9][10]
Protocol: GC-MS Analysis [8][9]
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC-MS System: An Agilent 7890A GC system coupled to a 5975C mass selective detector (or equivalent) can be used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for confirmation of the structure. The fragmentation pattern is analyzed to identify characteristic ions of the 3-hydroxy fatty acid methyl ester.
NMR spectroscopy is used to elucidate the detailed molecular structure of the compound.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Spectrometer: A Bruker Avance 400 MHz spectrometer (or equivalent) is used.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to assign the protons to the molecular structure. Expected signals include those for the methyl ester protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the alkyl chain.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024.
-
Data Analysis: The chemical shifts of the carbon signals are analyzed to confirm the carbon skeleton, including the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain.
-
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of this compound. While various fatty acid methyl esters have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, dedicated studies on this compound are lacking.[10][11] Further research is required to elucidate its potential biological roles and mechanisms of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Physicochemical Characterization.
References
- 1. Methyl 11-hydroxyundecanoate | C12H24O3 | CID 525065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 3-HYDROXYDECANOATE | 62675-82-5 [chemicalbook.com]
- 3. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-hydroxydodecanoate [webbook.nist.gov]
- 5. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Methyl 3-Hydroxyundecanoate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-hydroxyundecanoate, a methyl ester of a medium-chain length (mcl) 3-hydroxy fatty acid, stands at the crossroads of microbial carbon storage, energy metabolism, and potentially, intercellular communication. This technical guide provides an in-depth exploration of the metabolic pathways governing the synthesis and degradation of its polymer precursor, polyhydroxyalkanoates (PHAs), and delves into the emerging, yet largely unexplored, role of its methylated form. While 3-hydroxyundecanoate is an established monomeric unit of mcl-PHAs—bacterial bioplastics with significant industrial and biomedical potential—the biological significance of this compound is a subject of ongoing investigation. This document summarizes the current understanding of its metabolic context, details the experimental protocols for its study, and presents hypothetical signaling roles based on analogous microbial systems, offering a comprehensive resource for researchers in microbiology, biotechnology, and drug development.
Introduction: The Metabolic Context of 3-Hydroxyundecanoate
Microorganisms have evolved sophisticated mechanisms to survive fluctuating nutrient availability. Among the most crucial are systems for carbon and energy storage. Polyhydroxyalkanoates (PHAs) are a diverse class of biodegradable polyesters synthesized by a wide array of bacteria as intracellular granules.[1][2] These biopolymers serve a similar function to glycogen (B147801) or starch in other organisms, providing a reserve of carbon and reducing equivalents that can be mobilized during periods of starvation.
PHAs are classified based on the carbon chain length of their constituent (R)-3-hydroxyalkanoate monomers:
-
Short-chain-length (scl-PHAs): 3 to 5 carbon atoms
-
Medium-chain-length (mcl-PHAs): 6 to 14 carbon atoms[3]
-
Long-chain-length (lcl-PHAs): 15 or more carbon atoms
3-Hydroxyundecanoate, with its 11-carbon backbone, is a monomeric component of mcl-PHAs, which are primarily produced by fluorescent pseudomonads such as Pseudomonas putida.[1][4] The methyl ester derivative, this compound, is most commonly identified as a product of the analytical technique of gas chromatography-mass spectrometry (GC-MS) following methanolysis of the PHA polymer.[3][5] However, the natural occurrence and potential biological activity of this methylated form are areas of growing interest, particularly in the context of microbial communication.
Biosynthesis and Degradation: The PHA Cycle
The metabolism of 3-hydroxyundecanoate is intrinsically linked to the dynamic synthesis and degradation of mcl-PHAs, a process often referred to as the PHA cycle. This cycle allows bacteria to efficiently manage carbon flux in response to environmental cues.
Biosynthesis of mcl-PHAs
The primary pathway for the incorporation of 3-hydroxyundecanoate into PHA involves the diversion of intermediates from the fatty acid β-oxidation cycle.
The key enzymes in this pathway are:
-
(R)-specific Enoyl-CoA Hydratase (PhaJ): This enzyme converts enoyl-CoA, an intermediate of the β-oxidation pathway, into the (R)-enantiomer of 3-hydroxyacyl-CoA. This is a critical step as the β-oxidation cycle typically produces the (S)-enantiomer.
-
PHA Synthase (PhaC): This polymerase is the central enzyme in PHA synthesis, catalyzing the polymerization of (R)-3-hydroxyacyl-CoA monomers into the mcl-PHA polymer chain.[1]
Degradation of mcl-PHAs
When carbon sources become limited, stored mcl-PHAs are mobilized to provide the cell with energy and carbon.
The primary enzyme responsible for PHA mobilization is:
-
PHA Depolymerase (PhaZ): This intracellular hydrolase breaks the ester bonds of the PHA polymer, releasing the constituent (R)-3-hydroxyalkanoate monomers, including (R)-3-hydroxyundecanoate.[2] These monomers are then activated to their CoA thioesters and can re-enter the β-oxidation pathway to yield acetyl-CoA, which feeds into the TCA cycle for energy production.
The Role of this compound: An Emerging Picture
While the role of 3-hydroxyundecanoate as a PHA monomer is well-established, the specific function of its methyl ester is less clear. The presence of this compound in analytical samples is a direct result of the methanolysis process used to break down the PHA polymer for GC-MS analysis.[1] However, this does not preclude its existence in vivo.
Hypothetical Role as a Signaling Molecule
There is growing evidence that bacteria use fatty acid-derived molecules for intercellular communication. A compelling parallel is found in Ralstonia solanacearum, which uses methyl 3-hydroxypalmitate (B1262271) as a quorum sensing (QS) signal to regulate virulence. This suggests that this compound could potentially function as a similar signaling molecule in mcl-PHA-producing bacteria like Pseudomonas putida.
Such a signaling pathway might involve:
-
Enzymatic Methylation: A specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase could catalyze the methylation of 3-hydroxyundecanoate.
-
Secretion and Detection: The more volatile and membrane-permeable methyl ester could be released from the cell and detected by neighboring bacteria through specific receptors.
-
Signal Transduction: Binding of the signal would trigger a downstream signaling cascade, leading to changes in gene expression, potentially influencing biofilm formation, virulence, or secondary metabolite production.
Role as a Volatile Organic Compound (VOC)
Methyl esters of fatty acids are generally more volatile than their corresponding carboxylic acids. As such, this compound could be part of the complex mixture of microbial volatile organic compounds (MVOCs) that mediate inter- and intra-kingdom interactions. These volatile signals can influence the behavior of other bacteria and fungi in the surrounding environment.
Quantitative Data
Currently, there is a lack of specific quantitative data on the in vivo concentrations of this compound. The majority of quantitative studies focus on the monomer composition of the PHA polymer. The table below summarizes typical monomer compositions of mcl-PHA from Pseudomonas putida grown on different carbon sources, as determined by GC-MS analysis of their methyl esters.
| Carbon Source | 3-Hydroxyhexanoate (mol%) | 3-Hydroxyoctanoate (mol%) | 3-Hydroxydecanoate (mol%) | 3-Hydroxydodecanoate (mol%) | 3-Hydroxytetradecanoate (mol%) | Reference |
| Octanoate (B1194180) | 13 | 75 | 11 | 1 | 0 | [4] |
| Nonanoate | 2 | 14 | 24 | 2 | 0 | [4] |
| Decanoate | 0 | 5 | 88 | 7 | 0 | [5] |
| Dodecanoate | 0 | 1 | 15 | 84 | 0 | [5] |
Table 1: Monomer composition of mcl-PHA in Pseudomonas putida KT2442 grown on various fatty acids. The composition is determined by GC-MS analysis of the fatty acid methyl esters after methanolysis of the polymer.
Experimental Protocols
The study of this compound and its metabolic context relies on a combination of microbiological, biochemical, and analytical techniques.
Quantification of mcl-PHA Monomers by GC-MS
This protocol describes the standard method for analyzing the monomeric composition of mcl-PHAs, which involves the conversion of the hydroxyalkanoates to their methyl esters.
Protocol: Methanolysis and GC-MS Analysis of mcl-PHA [1][3]
-
Cell Culture and Harvesting:
-
Cultivate the PHA-producing bacterial strain (e.g., Pseudomonas putida) under conditions that promote mcl-PHA accumulation (e.g., nitrogen limitation with an excess of a suitable carbon source like octanoate or nonanoate).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Wash the cell pellet with distilled water and lyophilize to obtain the dry cell weight.
-
-
Methanolysis:
-
Accurately weigh 10-20 mg of lyophilized cells into a screw-capped glass tube.
-
Add 2 mL of chloroform and 2 mL of a solution of 15% (v/v) sulfuric acid in methanol.
-
Seal the tube tightly and heat at 100°C for 140 minutes in a heating block or oven. This process simultaneously extracts the PHA and converts the 3-hydroxyalkanoates into their methyl esters.
-
-
Phase Separation and Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex vigorously for 1 minute to induce phase separation.
-
Centrifuge briefly (e.g., 2,000 x g for 5 minutes) to clarify the layers.
-
Carefully transfer the lower organic (chloroform) phase, which contains the methyl 3-hydroxyalkanoates, to a clean GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the organic phase into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of the different methyl esters (e.g., initial temperature of 80°C, hold for 2 min, then ramp at 8°C/min to 250°C).
-
The mass spectrometer is operated in scan mode to acquire mass spectra for peak identification.
-
Identify this compound by its characteristic retention time and mass spectrum, which will include a prominent ion at m/z 103, corresponding to the cleavage between C3 and C4.
-
-
Quantification:
-
Quantify the amount of each monomer by comparing the peak area to a calibration curve generated using standards of known concentration. An internal standard (e.g., methyl heptadecanoate) should be added before methanolysis to correct for variations in extraction efficiency and injection volume.
-
Implications for Drug Development
The metabolic pathways associated with mcl-PHAs present potential targets for antimicrobial drug development.
-
Inhibition of PHA Synthesis: Targeting the PHA synthase (PhaC) could disrupt the ability of pathogenic bacteria to store carbon and energy, potentially reducing their long-term survival and virulence, especially in chronic infections where nutrient availability may be limited.
-
Exploiting Signaling Pathways: If this compound or other related molecules are confirmed as quorum sensing signals, this opens up possibilities for quorum quenching strategies. Developing molecules that antagonize the signal receptor or inhibit the methyltransferase responsible for signal synthesis could disrupt bacterial communication and attenuate virulence.
Future Directions
The study of this compound and its role in microbial metabolism is an exciting and evolving field. Key areas for future research include:
-
In Vivo Detection: Development of analytical methods to detect and quantify this compound directly from bacterial cultures without derivatization, to confirm its natural occurrence.
-
Identification of Methyltransferases: Screening for and characterization of enzymes capable of methylating 3-hydroxyalkanoates. This would provide strong evidence for its biological synthesis.
-
Biological Activity Assays: Testing the effect of synthetic this compound on bacterial phenotypes such as gene expression, biofilm formation, and virulence in mcl-PHA-producing bacteria.
-
Receptor Identification: If a signaling role is established, identifying the cognate receptor for this compound will be crucial for understanding the signal transduction pathway.
Conclusion
This compound is intrinsically linked to the central carbon storage and energy metabolism of a range of bacteria through its role as a constituent of mcl-PHAs. While its identity is firmly established as an analytical derivative of the PHA polymer, its potential existence and function as an independent biological molecule, possibly as a volatile signal or a quorum sensing molecule, represents a compelling frontier in microbiology. The technical framework provided in this guide offers a foundation for researchers to further explore the multifaceted roles of this molecule, with potential implications for both industrial biotechnology and the development of novel antimicrobial strategies.
References
Spectroscopic and Synthetic Profile of Methyl 3-hydroxyundecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxyundecanoate is a fatty acid methyl ester with potential applications in various fields, including as a biofuel component, a precursor in the synthesis of bioactive molecules, and a building block in polymer chemistry. A thorough understanding of its spectroscopic properties and synthetic pathways is crucial for its effective utilization. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, alongside a generalized experimental protocol for its synthesis and characterization.
Spectroscopic Data
Due to the limited availability of experimentally-derived public data for this compound, the following tables include a combination of data from close structural homologs and predicted values based on the compound's structure. These data provide a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~4.00 | m | 1H | -CH(OH)- |
| ~2.45 | d | 2H | -CH₂-C=O |
| ~1.20-1.60 | m | 14H | -(CH₂)₇- |
| ~0.88 | t | 3H | -CH₃ |
| Variable | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (Ester) |
| ~68 | -CH(OH)- |
| ~52 | -OCH₃ |
| ~41 | -CH₂-C=O |
| ~36 | -CH₂-CH(OH)- |
| ~32 | -CH₂- (Alkyl Chain) |
| ~29 | -CH₂- (Alkyl Chain) |
| ~25 | -CH₂- (Alkyl Chain) |
| ~23 | -CH₂- (Alkyl Chain) |
| ~14 | -CH₃ (Terminal) |
Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a 3-hydroxy fatty acid methyl ester. The molecular ion peak [M]⁺ would be at m/z 216.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI) for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 216 | Low | [M]⁺ |
| 185 | Moderate | [M - OCH₃]⁺ |
| 184 | Moderate | [M - H₂O]⁺ |
| 103 | High | [CH(OH)CH₂COOCH₃]⁺ (McLafferty +1) |
| 74 | High | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |
Note: The fragmentation pattern is predicted based on the known behavior of similar long-chain methyl esters and hydroxy esters.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3200 | Broad, Medium | O-H Stretch (Alcohol) |
| 2955, 2855 | Strong | C-H Stretch (Alkyl) |
| 1740 | Strong | C=O Stretch (Ester) |
| 1465 | Medium | C-H Bend (CH₂) |
| 1375 | Medium | C-H Bend (CH₃) |
| 1170 | Strong | C-O Stretch (Ester) |
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.
Synthesis via Reformatsky Reaction
This protocol describes a common method for the synthesis of β-hydroxy esters.
Materials:
-
Methyl bromoacetate (B1195939)
-
Zinc dust (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Activate zinc dust by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and then ether, and drying under vacuum.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
To the flask, add the activated zinc dust and a crystal of iodine in anhydrous THF.
-
A solution of nonanal and methyl bromoacetate in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours until the starting materials are consumed (monitored by TLC).
-
The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield pure this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Mass Spectrometer with GC-MS capability
-
FT-IR Spectrometer
Sample Preparation:
-
NMR: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
GC-MS: Prepare a dilute solution of the product in a suitable volatile solvent like dichloromethane (B109758) or hexane.
-
IR: A thin film of the neat liquid product can be analyzed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
¹H and ¹³C NMR: Acquire standard 1D spectra. 2D correlation spectra (e.g., COSY, HSQC) can be run for more detailed structural elucidation.
-
GC-MS: Inject the sample into the GC-MS system. The gas chromatogram will indicate the purity, and the mass spectrometer will provide the fragmentation pattern for the eluted peak corresponding to the product.
-
IR: Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Polyhydroxyalkanoate (PHA) Monomers
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of polyhydroxyalkanoate (PHA) monomers. It includes a historical perspective, detailed experimental protocols for extraction and analysis, a summary of quantitative data, and visualizations of key processes to support researchers in the field of biopolymers.
Introduction to Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates are a class of biodegradable polyesters synthesized and accumulated as intracellular carbon and energy storage granules by a wide variety of microorganisms.[1] These biopolymers have garnered significant interest as sustainable alternatives to conventional petroleum-based plastics due to their biocompatibility, biodegradability, and versatile material properties.[2] The properties of a PHA polymer are dictated by the composition of its monomeric units. Over 150 different PHA monomers have been identified, which are generally classified by the number of carbon atoms they contain.[1]
-
Short-Chain-Length (scl) PHAs: Composed of monomers with 3 to 5 carbon atoms, such as 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV).[3]
-
Medium-Chain-Length (mcl) PHAs: Composed of monomers with 6 to 14 carbon atoms, such as 3-hydroxyhexanoate (B1247844) (3HHx) and 3-hydroxyoctanoate (B1259324) (3HO).[3]
The ability to analyze and isolate these monomers is critical for characterizing novel PHAs, understanding microbial metabolic pathways, and tailoring polymer properties for specific applications in medicine, agriculture, and packaging.
Historical Discovery
The journey of PHAs began in the early 20th century. While the first microscopic observations of intracellular inclusions that were likely PHAs were reported by Beijerinck in 1888, the definitive discovery and characterization came decades later.[4][5]
The foundational discovery is credited to French researcher Maurice Lemoigne , who, in 1926, first isolated and identified poly(3-hydroxybutyrate) (PHB) from the bacterium Bacillus megaterium.[1][6][7] Lemoigne characterized this lipid-like material as a polyester (B1180765) of 3-hydroxybutyric acid.[4] However, the significance of this discovery was largely overlooked for several decades due to the abundance and low cost of petroleum.[6][7] It was not until the petroleum crisis of the mid-1970s that interest in bio-based alternatives surged, bringing renewed attention to Lemoigne's work and catalyzing further research into PHAs.[8][9]
Isolation and Extraction of PHA Polymers from Microbial Biomass
The first critical step before monomer analysis is the efficient extraction of the PHA polymer from the cellular biomass. The primary goal is to lyse the cells and separate the intracellular PHA granules from the non-PHA cellular mass (NPCM), which includes proteins, lipids, nucleic acids, and cell wall components.[2][10] The choice of method depends on the bacterial strain, the desired polymer purity, cost, and environmental considerations.
Experimental Protocol: Solvent Extraction
Solvent extraction is a widely adopted and effective method for obtaining high-purity PHA.[11] It involves solubilizing the PHA polymer while leaving the NPCM as a solid residue.
Methodology:
-
Cell Harvesting: Centrifuge the microbial culture (e.g., at 8,000-10,000 x g for 15 minutes) to pellet the cells. Wash the pellet with distilled water and lyophilize (freeze-dry) to obtain the dry cell weight.[10][12]
-
Extraction:
-
Suspend the dried biomass in a suitable solvent (e.g., chloroform, dimethyl carbonate). The ratio of solvent to biomass can range from 10:1 to 20:1 (v/w).
-
Heat the suspension under reflux for several hours (e.g., 2-4 hours at the solvent's boiling point) with continuous stirring to dissolve the PHA.[13]
-
-
Separation of NPCM: Filter the hot solution through a paper or glass-fiber filter to remove the insoluble cell debris.
-
PHA Precipitation:
-
Reduce the volume of the PHA-rich filtrate by evaporation.
-
Add a non-solvent (e.g., cold methanol (B129727) or ethanol) to the concentrated solution, typically in a 10:1 ratio (non-solvent:solution), to precipitate the PHA granules.[13][14]
-
-
Purification and Drying:
-
Collect the precipitated PHA by filtration or centrifugation.
-
Wash the purified PHA with the non-solvent to remove any remaining impurities.
-
Dry the final product in a vacuum oven until a constant weight is achieved.[13]
-
Experimental Protocol: Chemical Digestion of Non-PHA Cell Mass (NPCM)
This approach uses chemical agents to solubilize and remove the NPCM, leaving the PHA granules intact as a solid residue.
Methodology using Sodium Hydroxide (NaOH):
-
Cell Harvesting: Harvest and wash the cell biomass as described in section 3.1. Lyophilization is optional but can improve efficiency.[2]
-
Alkaline Digestion:
-
Suspend the cell biomass in a dilute NaOH solution (e.g., 0.1 M to 0.3 M).
-
Incubate the suspension at a controlled temperature (e.g., 30°C to 60°C) for a duration ranging from 1 to 5 hours with gentle agitation.[2] This treatment saponifies lipids and hydrolyzes proteins in the cell wall.
-
-
PHA Recovery: Centrifuge the mixture to collect the solid PHA granules.
-
Washing and Purification:
-
Wash the PHA pellet multiple times with distilled water until the supernatant is clear and has a neutral pH.
-
Further washes with solvents like acetone (B3395972) or ethanol (B145695) can be performed to remove residual lipids.[12]
-
-
Drying: Dry the purified PHA granules in a vacuum oven.
Analysis and Quantification of PHA Monomers
Once the polymer is extracted, it must be depolymerized into its constituent monomers for qualitative and quantitative analysis. Chromatographic techniques are the gold standard for this purpose.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most reliable and widely used method for both identifying and quantifying PHA monomers.[3][15] The protocol involves the chemical derivatization of monomers into volatile esters.
Methodology (via Acidic Methanolysis):
-
Sample Preparation: Place a known amount of dried PHA polymer or PHA-containing biomass (approx. 5-10 mg) into a screw-capped glass tube.
-
Methanolysis Reaction:
-
Add 2 mL of a methanolysis solution consisting of 15% (v/v) sulfuric acid in methanol and 2 mL of chloroform.[16]
-
Add an internal standard (e.g., methyl benzoate) for accurate quantification.
-
Seal the tube tightly and heat at 100°C for 140 minutes. This reaction cleaves the polymer's ester bonds and simultaneously forms methyl esters of the PHA monomers (3-hydroxyalkanoate methyl esters).[13][16]
-
-
Phase Separation: After cooling the tube to room temperature, add 1 mL of distilled water and vortex vigorously. Centrifuge briefly to separate the aqueous and organic phases.
-
Sample Extraction: Carefully collect the lower organic (chloroform) phase, which contains the monomer methyl esters, using a glass pipette.
-
GC-MS Analysis:
-
Inject 1 µL of the organic phase into the GC-MS system.
-
Typical GC Conditions: Use a capillary column (e.g., DB-5ms). A suitable temperature program might be: initial temperature of 80°C, hold for 2 min, ramp to 140°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
MS Detection: Operate the mass spectrometer in scan mode (e.g., m/z 45-600) for qualitative identification by comparing mass spectra to libraries. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.[16]
-
-
Data Analysis: Identify monomers based on their retention times and mass fragmentation patterns. Quantify the amount of each monomer by comparing its peak area to that of the internal standard and using a calibration curve generated from pure standards.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC provides a rapid and cost-effective method for quantifying PHA monomers, particularly for routine analysis of known copolymers like P(3HB-co-3HV).[3][17]
Methodology (via Acid Hydrolysis):
-
Sample Preparation: Place a known amount of dried PHA (5-10 mg) into a glass tube.
-
Hydrolysis:
-
Add concentrated sulfuric acid (e.g., 2 mL of 98% H₂SO₄).
-
Heat the sample at 105°C for 1 hour. This process hydrolyzes the polymer and converts 3HB and 3HV monomers into crotonic acid and 2-pentenoic acid, respectively.[17]
-
-
Dilution: After cooling, carefully dilute the acid mixture with HPLC-grade water.
-
HPLC Analysis:
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the sample into an HPLC system equipped with a UV detector (set to ~210 nm).[3]
-
Typical HPLC Conditions: Use a suitable column (e.g., C18 or a specific organic acid analysis column). The mobile phase is typically a dilute acid solution, such as 5 mM H₂SO₄.[17]
-
-
Quantification: Calculate the concentration of each monomer based on the peak areas of their corresponding unsaturated acid derivatives, using a standard calibration curve.[3]
Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable non-destructive technique for the detailed structural elucidation of PHAs. It is particularly powerful for characterizing novel polymers for which standards are not available.[3][18]
-
¹H NMR: Provides quantitative information and can be used to determine the molar ratios of different monomers in a copolymer.[3][19]
-
¹³C NMR: Provides information on the monomer composition and the sequence distribution (i.e., whether the polymer is a random or block copolymer).[3]
Quantitative Data on PHA Production and Isolation
The yield and composition of PHAs are highly dependent on the microbial strain, the carbon substrate provided, and the cultivation conditions. The efficiency of the subsequent monomer isolation is determined by the extraction and purification methods.
Table 1: PHA Accumulation in Various Bacterial Strains Using Different Carbon Sources
| Bacterial Strain | Carbon Source | PHA Content (% of Cell Dry Weight) | Predominant Monomer(s) | Reference(s) |
| Cupriavidus necator | Glucose / Fructose | 75 - 90% | 3HB | [12][20] |
| Bacillus subtilis JCM 1465 | Onion Peel Waste | 89% | 3HB | [12] |
| Bacillus siamensis PD-A10 | Onion Peel Waste | 78% | 3HB | [12] |
| Pseudomonas sp. strain-16 | Glucose | 71.1% | Not Specified | |
| Bacillus sp. strain-6 | Glucose | 55.4% | Not Specified | |
| Pseudomonas aeruginosa | Sugarcane Molasses | 95% | 3HB | [21] |
| Alcaligenes sp. | Sugarcane Molasses | 90.9% | 3HB | [21] |
| Pseudomonas putida | Gluconate | 4 - 25% | 3-hydroxydecanoate (3HD) |
Table 2: Comparison of PHA Extraction Method Efficiencies
| Extraction Method | Digestion Agent / Solvent | Purity | Recovery | Key Advantages | Key Disadvantages | Reference(s) |
| Alkaline Digestion | Sodium Hydroxide (0.3 M) | ~100% | ~100% | Cost-effective, environmentally friendly | Can cause some saponification if not controlled | [2] |
| Oxidative Digestion | Sodium Hypochlorite (9.0%) | ~99% | ~90% | High purity achieved | Can cause polymer degradation (reduced M.W.) | [2] |
| Solvent Extraction | Chloroform | High (>98%) | High (>90%) | High purity, well-established | Use of hazardous chlorinated solvents | [10][13] |
| "Green" Solvent Ext. | Dimethyl Carbonate (DMC) | High (~98%) | ~49% | Environmentally benign alternative | Can have lower recovery yields | [10][14] |
Biochemical Pathway for PHA Synthesis
The most common pathway for the synthesis of PHB, the simplest PHA, involves three key enzymes encoded by the phaCAB operon. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing PHA yields or producing novel copolymers.
References
- 1. aocs.org [aocs.org]
- 2. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pagev.org [pagev.org]
- 7. Poly-2-hydroxy butyrate | chemical compound | Britannica [britannica.com]
- 8. Biodegradable Plastic: Its Promises and Consequences – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 9. kkaleyxiong.wixsite.com [kkaleyxiong.wixsite.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. expresspolymlett.com [expresspolymlett.com]
- 12. Microbial Production of Polyhydroxyalkanoates (Phas) Using Kitchen Waste as an Inexpensive Carbon Source – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Frontiers | Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review [frontiersin.org]
- 14. eeer.org [eeer.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Antibacterial Potential of Medium-Chain 3-Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) are emerging as a promising class of natural antimicrobial compounds. These hydroxylated lipids, typically with carbon chain lengths of 8 to 14 atoms, exhibit significant antibacterial and antifungal activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, depolarization, and subsequent inhibition of essential cellular processes. Furthermore, specific MC-3-OH-FAs have been shown to interfere with bacterial communication systems, such as quorum sensing, thereby attenuating virulence. This technical guide provides an in-depth overview of the current knowledge on the antibacterial properties of MC-3-OH-FAs, including quantitative activity data, detailed experimental protocols for their evaluation, and a review of their mechanisms of action with a focus on signaling pathways.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Medium-chain fatty acids (MCFAs) and their derivatives have long been recognized for their antimicrobial properties.[1] The presence of a hydroxyl group at the third carbon position in medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) appears to be crucial for their biological activity. These compounds are natural metabolites found in various organisms, including bacteria and plants.[2][3] This guide focuses on the antibacterial characteristics of MC-3-OH-FAs with chain lengths from C8 to C14, providing a technical resource for researchers in drug discovery and development.
Quantitative Antibacterial Activity
The antibacterial efficacy of MC-3-OH-FAs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The available data, primarily from studies on their antifungal properties, indicate a broad spectrum of activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Medium-Chain 3-Hydroxy Fatty Acids
| Compound | Chain Length | Target Microorganism | MIC (µg/mL) | MIC (mM) | Reference |
| 3-Hydroxyoctanoic acid (3-OH-C8:0) | C8 | Staphylococcus aureus | - | 2.8 - 7.0 | [4][5] |
| Escherichia coli | - | 2.8 - 7.0 | [4][5] | ||
| Listeria monocytogenes | - | 2.8 - 7.0 | [4][5] | ||
| Pseudomonas aeruginosa PAO1 | - | 2.8 - 7.0 | [4][5] | ||
| Salmonella typhimurium | - | 2.8 - 7.0 | [4][5] | ||
| 3-Hydroxydecanoic acid (3-OH-C10:0) | C10 | Aspergillus fumigatus | 100 | 0.53 | [2] |
| Aspergillus nidulans | 50 | 0.27 | [2] | ||
| Penicillium commune | 100 | 0.53 | [2] | ||
| Penicillium roqueforti | 25 | 0.13 | [2] | ||
| Candida albicans | - | 0.1 - 6.3 | [4][5] | ||
| Microsporum gypseum | - | 0.1 - 6.3 | [4][5] | ||
| 3-Hydroxydodecanoic acid (3-OH-C12:0) | C12 | Aspergillus fumigatus | 25 | 0.12 | [2] |
| Aspergillus nidulans | 25 | 0.12 | [2] | ||
| Penicillium commune | 50 | 0.23 | [2] | ||
| Penicillium roqueforti | 25 | 0.12 | [2] | ||
| 3-Hydroxytetradecanoic acid (3-OH-C14:0) | C14 | Aspergillus fumigatus | >100 | >0.41 | [2] |
| Aspergillus nidulans | >100 | >0.41 | [2] | ||
| Penicillium commune | >100 | >0.41 | [2] | ||
| Penicillium roqueforti | 50 | 0.20 | [2] |
Note: Data for bacterial species are presented as a range from a study on (R)-3-hydroxyoctanoic acid and its derivatives, where the specific MIC for the parent 3-hydroxyoctanoic acid was within this range against a panel of Gram-positive and Gram-negative bacteria.[4][5] More specific MIC values for individual bacterial species are still under investigation.
Core Mechanisms of Antibacterial Action
The primary mode of antibacterial action of MC-3-OH-FAs is the disruption of the bacterial cell membrane's integrity and function. This leads to a cascade of downstream effects that ultimately result in bacterial growth inhibition or cell death.
Cell Membrane Disruption
MC-3-OH-FAs, being amphipathic molecules, can insert into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structure and fluidity, leading to:
-
Increased Permeability: The compromised membrane allows for the leakage of intracellular components, such as ions and metabolites, and the influx of external substances.
-
Membrane Depolarization: The disruption of the ion gradient across the membrane leads to a loss of membrane potential, which is crucial for essential cellular processes like ATP synthesis and nutrient transport.
Figure 1: General mechanism of antibacterial activity.
Inhibition of Quorum Sensing
Certain MC-3-OH-FAs, notably (R)-3-hydroxydecanoic acid, have been shown to inhibit quorum sensing (QS) in Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence factor production. By interfering with QS signaling, these fatty acids can reduce the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for resistance development. Specifically, they can inhibit the production of QS-regulated virulence factors like pyocyanin.
Figure 2: Quorum sensing inhibition pathway.
Potential Inhibition of Bacterial Fatty Acid Synthesis
While direct inhibition of the bacterial fatty acid synthesis (FASII) pathway by MC-3-OH-FAs has not been definitively established, it remains a plausible secondary mechanism of action. Fatty acid synthesis is an essential pathway for bacterial survival, and its disruption can be lethal. The structural similarity of MC-3-OH-FAs to intermediates in the FASII pathway suggests they could potentially act as competitive inhibitors of one or more enzymes in this pathway.
Figure 3: Bacterial fatty acid synthesis pathway.
Detailed Experimental Protocols
A systematic evaluation of the antibacterial properties of MC-3-OH-FAs involves a series of in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
MC-3-OH-FA stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial twofold dilutions of the MC-3-OH-FA stock solution in the broth medium directly in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the fatty acid) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates with appropriate growth medium
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration from the MIC assay that results in no bacterial growth on the agar plate.
Assessment of Bacterial Membrane Potential
The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is used to monitor changes in bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer with glucose
-
DiSC3(5) stock solution
-
MC-3-OH-FA solution
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Wash and resuspend the bacterial cells in HEPES buffer containing glucose to an OD600 of 0.05.
-
Add DiSC3(5) to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake).
-
Add the MC-3-OH-FA solution to the desired final concentration.
-
Monitor the fluorescence intensity over time (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates membrane depolarization.
Assessment of Bacterial Membrane Integrity
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
MC-3-OH-FA solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the bacterial suspension with the MC-3-OH-FA at the desired concentration and incubate.
-
Add PI to a final concentration of 1 µg/mL and incubate in the dark for 5-10 minutes.
-
Analyze the samples by flow cytometry or fluorescence microscopy. An increase in the population of PI-positive (red fluorescent) cells indicates a loss of membrane integrity.
Figure 4: Experimental workflow for mechanism assessment.
Conclusion and Future Directions
Medium-chain 3-hydroxy fatty acids represent a promising avenue for the development of new antibacterial agents. Their primary mechanism of disrupting bacterial membranes is a favorable trait, as it is less likely to induce resistance compared to antibiotics with highly specific molecular targets. The ability of some of these molecules to also inhibit virulence through quorum sensing adds to their therapeutic potential.
Future research should focus on:
-
Expanding the quantitative antibacterial data to include a wider range of clinically relevant bacterial pathogens.
-
Elucidating the specific molecular interactions between MC-3-OH-FAs and bacterial membranes.
-
Investigating the detailed downstream effects of membrane disruption on bacterial signaling and metabolic pathways.
-
Exploring the in vivo efficacy and safety of these compounds in animal models of infection.
A deeper understanding of the structure-activity relationships of MC-3-OH-FAs will be crucial for the rational design of more potent and selective antibacterial agents.
References
- 1. Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Antivirulence Impacts of Phenolics on Salmonella Enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: GC-MS Analysis Protocol for Methyl 3-hydroxyundecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Methyl 3-hydroxyundecanoate is a hydroxy fatty acid methyl ester (FAME), often found as a monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polyesters synthesized by various bacteria.[1][2] Accurate analysis of this compound is crucial for characterizing PHA composition, studying bacterial metabolism, and developing novel biomaterials.
Due to the presence of a polar hydroxyl group, derivatization is often required to enhance volatility and improve chromatographic peak shape.[3][4] The most common method for analyzing PHA composition involves whole-cell methanolysis, which simultaneously extracts the PHA, depolymerizes it, and converts the resulting 3-hydroxyalkanoic acids into their corresponding methyl esters.[1][5] This application note provides a detailed protocol for the analysis of this compound from bacterial cell biomass using GC-MS.
Experimental Protocols
The overall workflow for the analysis of this compound from a sample matrix such as bacterial cells involves two primary stages: sample preparation via methanolysis to convert the analyte into a volatile methyl ester, followed by instrumental analysis by GC-MS.[6][7]
1. Sample Preparation: Acid-Catalyzed Methanolysis
This protocol is adapted for the analysis of polyhydroxyalkanoate (PHA) monomers from dried bacterial cells.
-
Materials:
-
Dried sample (e.g., lyophilized bacterial cells, ~10 mg)
-
Methanolysis solution: 15% (v/v) sulfuric acid in methanol[1]
-
Internal standard (e.g., Methyl 3-hydroxydecanoate (B1257068) or a similar compound not present in the sample)
-
Deionized water
-
Screw-capped test tubes (heat-resistant)
-
Heating block or water bath
-
-
Procedure:
-
Accurately weigh approximately 10 mg of dried cells into a screw-capped test tube.[1]
-
Add 2 mL of chloroform and 2 mL of the 15% sulfuric acid/methanol solution to the dried cells.[1] If using an internal standard for quantification, it should be added at this stage.
-
Tightly cap the tube and heat the mixture at 100°C for 140 minutes in a heating block to ensure complete methanolysis.[1]
-
Allow the reaction tube to cool to room temperature.
-
To induce phase separation, add 1 mL of deionized water and vortex the mixture thoroughly.[1]
-
Centrifuge the sample to achieve a clear separation between the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic (chloroform) layer, which contains the this compound, using a glass Pasteur pipette.
-
Transfer the organic extract to a new vial, and if necessary, pass it through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
The sample is now ready for GC-MS analysis. Transfer approximately 1-1.5 mL to a 2 mL GC vial.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are a general guideline and may require optimization for specific instruments.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| GC System | Agilent 7890A GC or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.2 mL/min, constant flow mode[8] |
| Injection Mode | Splitless or Split (e.g., 50:1 split ratio)[8] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min[9] |
| Mass Spectrometer | |
| MS System | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[10] |
| Mass Scan Range | m/z 45–500[1] |
| Ion Source Temperature | 230°C[11] |
| Transfer Line Temperature | 280°C |
Data Presentation
Identification of this compound is performed by comparing its retention time and mass spectrum with a known standard or by interpreting its characteristic fragmentation pattern. The molecular weight of this compound (C₁₂H₂₄O₃) is 216.32 g/mol . In Electron Ionization (EI) mode, hydroxy fatty acid methyl esters exhibit predictable fragmentation. A prominent peak at m/z 103, resulting from the McLafferty rearrangement and cleavage between C3 and C4, is characteristic of 3-hydroxy FAMEs.
Table 2: Expected Mass Spectrometric Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Abundance |
|---|---|---|
| 216 | [M]⁺ (Molecular Ion) | Very Low / Not Observed |
| 198 | [M-H₂O]⁺ | Low |
| 185 | [M-OCH₃]⁺ | Low |
| 143 | [M-C₅H₁₁]⁺ (Cleavage at C5-C6) | Medium |
| 103 | [CH(OH)CH₂COOCH₃]⁺ | High (Base Peak) |
| 74 | [CH₂COOCH₃]⁺ (McLafferty Rearrangement) | Medium-High |
Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Caption: Key EI-MS Fragments of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Methyl 3-hydroxyundecanoate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxyundecanoate is a chiral molecule with two enantiomers, (R)- and (S)-Methyl 3-hydroxyundecanoate. The stereochemistry of such molecules can significantly influence their biological activity, making the accurate determination of enantiomeric purity a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide variety of chiral compounds.[3][4] The proposed method utilizes a normal-phase HPLC approach, a common strategy for achieving enantioselectivity on this type of column.[5][6]
Experimental Workflow
The general workflow for developing and executing the chiral HPLC separation is outlined below.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Experimental Protocols
This section details the proposed methodology for the chiral separation. The method is based on established protocols for similar analytes, such as Methyl 4-hydroxydecanoate, and represents a robust starting point for method development.[6]
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (B130326) (IPA)
-
Chiral stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard isocratic HPLC system equipped with a UV detector and a column oven is suitable for this analysis.
| Parameter | Value |
| HPLC System | Isocratic HPLC System with UV Detector |
| Chiral Stationary Phase | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
3. Mobile Phase Preparation
-
To prepare 1 liter of the mobile phase, accurately measure 900 mL of n-Hexane and 100 mL of Isopropanol.
-
Combine the solvents in a suitable clean, dry reservoir.
-
Thoroughly mix the solution.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use to prevent bubble formation in the HPLC system.
4. Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.
-
Ensure the standard is completely dissolved by vortexing or brief sonication.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.
5. HPLC System Setup and Analysis
-
Install the Chiralcel® OD-H column into the column compartment of the HPLC system.
-
Set the column oven temperature to 25 °C.
-
Purge the HPLC pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed on the detector. This may take 30-60 minutes.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the filtered sample solution onto the column.
-
Start the chromatographic run and data acquisition. The run time should be sufficient for both enantiomer peaks to elute completely (e.g., 20 minutes).
6. Data Analysis
-
After the run is complete, identify and integrate the peaks corresponding to the two enantiomers in the resulting chromatogram.
-
Record the retention times (t_R1_ and t_R2_) for each enantiomer.
-
Calculate the key chromatographic parameters as described in the data presentation section.
Data Presentation
The following tables summarize the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed method. These values are typical for polysaccharide-based CSPs and serve as a benchmark for successful separation.[6]
Table 1: Expected Chromatographic Results
| Parameter | Symbol | Expected Value |
| Retention Time (Enantiomer 1) | t_R1_ | ~ 9.2 min |
| Retention Time (Enantiomer 2) | t_R2_ | ~ 10.5 min |
| Resolution | R_s_ | > 1.5 |
| Selectivity Factor | α | > 1.2 |
| Capacity Factor (Enantiomer 1) | k'1 | ~ 3.6 |
| Capacity Factor (Enantiomer 2) | k'2 | ~ 4.25 |
Table 2: Formulae for Chromatographic Parameters
| Parameter | Formula | Description |
| Capacity Factor | k' = (t_R_ - t_0_) / t_0_ | A measure of the retention of an analyte on the column. t_R_ is the retention time and t_0_ is the void time. |
| Selectivity Factor | α = k'2 / k'1 | The ratio of the capacity factors of the two enantiomers, indicating the separation power of the CSP for that pair. |
| Resolution | R_s_ = 2(t_R2_ – t_R1_) / (w_1_ + w_2_) | A quantitative measure of the degree of separation between two chromatographic peaks. w_1_ and w_2_ are the peak widths at the base. |
Method Optimization Notes
The separation of enantiomers can be highly sensitive to the mobile phase composition. If the resolution is not satisfactory with the initial conditions, consider the following adjustments:
-
Adjust Isopropanol Concentration: Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution. Conversely, increasing the isopropanol percentage will shorten the analysis time but may decrease resolution.
-
Alternative Alcohols: Ethanol can be used as a substitute for isopropanol and may offer different selectivity.
-
Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes enhance peak efficiency and improve resolution, at the cost of a longer run time.
A systematic screening of different chiral stationary phases and mobile phase compositions is often the most effective strategy for developing a highly optimized chiral separation method.[3][7]
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijrpr.com [ijrpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol for 1H NMR Spectrum Analysis of Methyl 3-hydroxyundecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, 1H NMR provides critical information regarding the molecular structure, purity, and conformation of synthesized compounds. Methyl 3-hydroxyundecanoate is a fatty acid ester that may serve as a synthetic intermediate or a target molecule in various research contexts. This application note provides a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of this compound, enabling unambiguous characterization and quality control.
Predicted 1H NMR Data Summary
The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH3 (11) | ~ 0.88 | Triplet (t) | 3H | ~ 6.8 |
| -(CH2)6- (4-9) | ~ 1.26 | Multiplet (m) | 12H | - |
| -CH2- (10) | ~ 1.45 | Multiplet (m) | 2H | - |
| -CH2- (2) | ~ 2.45 | Doublet of doublets (dd) | 2H | J = 16.4, 6.4 |
| -OH (3) | ~ 2.90 | Broad Singlet (br s) | 1H | - |
| -OCH3 (1') | ~ 3.68 | Singlet (s) | 3H | - |
| -CH- (3) | ~ 4.00 | Multiplet (m) | 1H | - |
Structural Assignment and Interpretation
The 1H NMR spectrum of this compound provides distinct signals for each proton environment, allowing for a complete structural assignment. The terminal methyl group (position 11) is expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene (B1212753) group. The long alkyl chain protons (positions 4-9) will overlap to form a complex multiplet signal around 1.26 ppm. The methylene group at position 10, adjacent to the alkyl chain, is expected to be slightly downfield around 1.45 ppm.
The protons on the carbon alpha to the ester carbonyl (position 2) are diastereotopic and will appear as a doublet of doublets around 2.45 ppm, coupled to the methine proton at position 3. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent; it is predicted to be around 2.90 ppm. The methoxy (B1213986) protons of the ester group (position 1') will be a sharp singlet at approximately 3.68 ppm. The methine proton at the stereocenter (position 3), being attached to the carbon bearing the hydroxyl group, is the most deshielded of the aliphatic protons and is expected to appear as a multiplet around 4.00 ppm.
Experimental Protocols
Sample Preparation for 1H NMR Analysis
A standard protocol for preparing a sample for 1H NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
1H NMR Spectrum Acquisition
The following is a general procedure for acquiring a 1H NMR spectrum on a standard NMR spectrometer:
-
Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.
-
Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming the Z1 and Z2 gradients, and if necessary, higher-order shims to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H experiment. Typical parameters include:
-
Pulse angle: 30-90 degrees
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm) or using an internal standard like TMS (0 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Perform peak picking to identify the chemical shift of each signal.
-
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound with protons labeled according to their chemical environment, which corresponds to the data in the summary table.
Caption: Molecular structure of this compound with proton assignments.
Application Note: 13C NMR Spectral Data Assignment for Methyl 3-hydroxyundecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-hydroxyundecanoate. It includes a comprehensive assignment of chemical shifts for each carbon atom in the molecule, a standardized experimental protocol for acquiring ¹³C NMR spectra, and a visual representation of the molecular structure. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound is a hydroxy fatty acid methyl ester with potential applications in various fields, including as a bioactive molecule or a synthetic intermediate. Accurate structural characterization is paramount for its use in scientific research and pharmaceutical development. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This application note presents the predicted ¹³C NMR chemical shifts for this compound and a protocol for their experimental determination.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been predicted based on the analysis of structurally similar compounds and established chemical shift ranges for relevant functional groups, including esters, secondary alcohols, and long alkyl chains.[1][2][3][4] The assignments are summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Description |
| C-1 | ~172.5 | Carbonyl carbon of the methyl ester |
| C-2 | ~41.0 | Methylene carbon adjacent to the carbonyl group |
| C-3 | ~68.0 | Methine carbon bearing the hydroxyl group |
| C-4 | ~36.5 | Methylene carbon adjacent to the hydroxyl-bearing carbon |
| C-5 to C-10 | ~22.7 - 31.9 | Methylene carbons of the alkyl chain |
| C-11 | ~14.1 | Terminal methyl carbon of the alkyl chain |
| O-CH₃ | ~51.7 | Methyl carbon of the ester group |
Note: The chemical shifts are predicted and may vary slightly depending on the solvent and experimental conditions.
Molecular Structure and Atom Numbering
The chemical structure of this compound and the numbering convention used for the ¹³C NMR assignments are depicted in the following diagram.
References
Application Notes & Protocols: Methyl 3-hydroxyundecanoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyundecanoate is a methyl ester of a medium-chain 3-hydroxy fatty acid. While specific research on this compound is limited, its structural analogues, such as methyl 3-hydroxydecanoate (B1257068) and methyl 3-hydroxydodecanoate, are recognized as components of lipids and can be utilized in various research applications.[1][2] This document provides detailed application notes and protocols for the use of this compound as an analytical standard, particularly as an internal standard, for quantitative analysis in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies provided are based on established principles for the analysis of fatty acid methyl esters (FAMEs) and related metabolites.[3][4][5]
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C12H24O3 | Derived from structure |
| Molecular Weight | 216.32 g/mol | Derived from formula |
| Appearance | Colorless to pale yellow liquid (Expected) | [6] |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile (B52724), dichloromethane) | [6] |
| Storage | Store at -20°C for long-term stability. | [6] |
Note: The properties listed above are based on known characteristics of similar medium-chain fatty acid methyl esters. It is recommended to consult the Certificate of Analysis provided by the supplier for specific details.
Application: Internal Standard for Quantitative Analysis
This compound is well-suited for use as an internal standard (IS) in quantitative analytical methods. An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample. Its primary role is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the use of this compound as an internal standard for the quantification of other fatty acid methyl esters or similar analytes in a biological matrix (e.g., plasma, cell culture media).
Materials and Reagents
-
This compound (analytical standard grade)
-
Analyte(s) of interest (analytical standard grade)
-
Solvents: Methanol, Chloroform, Hexane (B92381) (all HPLC or GC grade)
-
Derivatization agent (if analyzing free fatty acids): Methanolic HCl or BF3-Methanol
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create working solutions by serial dilution.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard.
Sample Preparation (Lipid Extraction)
-
To 100 µL of sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
Derivatization (Methylation of Free Fatty Acids)
This step is necessary if you are quantifying free fatty acids. If your analytes are already in the methyl ester form, you can skip to step 4.
-
To the dried lipid extract, add 500 µL of 2.5% methanolic HCl.
-
Incubate at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 200 µL of water.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for method development) |
Data Analysis
-
Identify the retention times for the analyte(s) and this compound.
-
For quantification, use specific ions for the analyte(s) and the internal standard. A characteristic fragment ion for 3-hydroxy fatty acid methyl esters is often found at m/z 103.[7]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
Hypothetical Quantitative Data (GC-MS)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Analyte X | 12.5 | 145 | 74, 87 |
| This compound (IS) | 14.2 | 103 | 74, 131, 185 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of more polar metabolites where derivatization is not desired.
Materials and Reagents
-
This compound (analytical standard grade)
-
Analyte(s) of interest (analytical standard grade)
-
Solvents: Acetonitrile, Methanol, Water, Formic Acid (all LC-MS grade)
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create working solutions.
-
Calibration Standards: Prepare a series of calibration standards in a relevant matrix.
Sample Preparation (Protein Precipitation)
-
To 50 µL of sample (e.g., plasma), add 200 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis
-
Optimize MRM transitions (precursor and product ions) for the analyte(s) and this compound by infusing the pure standards.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in unknown samples using the calibration curve.
Hypothetical Quantitative Data (LC-MS/MS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte Y | 250.2 | 150.1 | 20 |
| This compound (IS) | 217.2 [M+H]+ | 103.1 | 15 |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Hypothetical involvement of 3-hydroxy fatty acids in metabolism.
References
- 1. METHYL 3-HYDROXYDECANOATE | 62675-82-5 [chemicalbook.com]
- 2. Methyl 3-hydroxydodecanoate [webbook.nist.gov]
- 3. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 癸酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. METHYL 3-HYDROXYDODECANOATE [chembk.com]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Methyl 3-hydroxyundecanoate Following Silylation Derivatization
Introduction
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as hydroxy fatty acids, are not sufficiently volatile for direct GC analysis due to the presence of polar functional groups like hydroxyl (-OH) groups.[1] Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile derivatives, making them amenable to GC analysis.[2][3] Silylation is a common and effective derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group.[4][5] This process reduces the polarity and increases the volatility and thermal stability of the analyte.[4][6] This application note details a robust protocol for the silylation of Methyl 3-hydroxyundecanoate using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Silylation
The silylation of the hydroxyl group in this compound involves the reaction with BSTFA, a strong trimethylsilyl donor.[7] The reaction is catalyzed by TMCS, which enhances the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups like the secondary alcohol in the target analyte.[4][7][8] The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the silicon atom of BSTFA, leading to the formation of a trimethylsilyl ether and volatile byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which typically do not interfere with the chromatographic analysis.[4][6]
Caption: Silylation of this compound.
Experimental Protocol
This protocol provides a step-by-step guide for the derivatization and subsequent GC-MS analysis of this compound. It is crucial to perform these steps in a moisture-free environment, as silylating reagents are highly sensitive to water.[4][9]
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][10]
-
Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)[4]
-
Anhydrous Sodium Sulfate
-
Hexane (GC grade)
-
Nitrogen gas, high purity
-
Autosampler vials with inserts and PTFE-lined caps
2. Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heating block or oven capable of maintaining 60-80°C[9][10][11]
-
Vortex mixer
-
Micropipettes
-
Syringes for GC injection
3. Sample Preparation
-
Accurately weigh 1-10 mg of the this compound sample into a clean, dry reaction vial.[4][9]
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas before proceeding.[4]
-
Dissolve the dried sample in 100 µL of anhydrous pyridine or acetonitrile.[4]
4. Silylation Procedure
The following workflow outlines the key steps for the derivatization process.
Caption: Workflow for silylation and GC-MS analysis.
-
To the dissolved sample, add 50 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended to ensure complete derivatization.[4][10]
-
Immediately cap the vial tightly and vortex for 10-30 seconds to ensure thorough mixing.[10]
-
Place the vial in a heating block or oven set to 70°C for 60 minutes.[12] Optimization of temperature (60-80°C) and time (15-60 minutes) may be required depending on the specific sample matrix.[9][10][11]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. An appropriate aliquot can be directly injected.
5. GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated hydroxy fatty acid methyl esters. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| GC System | Agilent 5890 series II or equivalent[11] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Oven Program | Initial temperature 80°C, hold for 5 min, then ramp at 10°C/min to 280°C, hold for 10 min[11] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Quantitative Data Summary
The derivatization and subsequent GC-MS analysis should yield a sharp, symmetrical peak for the TMS-derivatized this compound. The following table summarizes typical quantitative data that can be expected from this analysis.
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific, dependent on GC conditions |
| Characteristic m/z ions | M-15 ([M-CH3]+), and other specific fragments |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µmol/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µmol/L |
| Precision (%CV) | 3.3% - 13.3% at 0.3 µmol/L[11] |
| Precision (%CV) | 1.0% - 10.5% at 30 µmol/L[11] |
Note: The LOD, LOQ, and precision values are based on published data for 3-hydroxy fatty acids and may vary for this compound.[11] It is recommended to perform a full method validation to determine these parameters for your specific application.
Conclusion
The described silylation protocol using BSTFA with a TMCS catalyst is a reliable and reproducible method for the derivatization of this compound for GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, allowing for sensitive and accurate quantification. The provided application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals working with hydroxy fatty acids and other polar metabolites.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. thescipub.com [thescipub.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. adis-international.ro [adis-international.ro]
- 8. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 3-Hydroxyundecanoate in Biodegradable Polymer Synthesis
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms.[1] Among these, medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, have garnered significant interest for applications in drug delivery, tissue engineering, and as environmentally friendly plastics due to their elastomeric properties.[2][3] Methyl 3-hydroxyundecanoate is a key precursor for the synthesis of poly(3-hydroxyundecanoate), a mcl-PHA with promising material properties. This document provides detailed protocols for the synthesis and characterization of poly(3-hydroxyundecanoate) from its methyl ester precursor via bacterial fermentation and enzymatic polymerization.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of poly(3-hydroxyundecanoate).
Table 1: Molecular Weight and Polydispersity of Poly(3-hydroxyundecanoate)
| Synthesis Method | Weight Average Molecular Weight (Mw, kDa) | Number Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| Bacterial Fermentation | 150 - 300 | 70 - 150 | 2.0 - 2.5 |
| Enzymatic Polymerization | 50 - 120 | 30 - 80 | 1.5 - 2.0 |
Table 2: Thermal Properties of Poly(3-hydroxyundecanoate)
| Property | Value |
| Glass Transition Temperature (Tg) | -35 to -25 °C |
| Melting Temperature (Tm) | 45 - 60 °C |
| Decomposition Temperature (Td) | 250 - 280 °C |
Experimental Protocols
Protocol 1: Bacterial Fermentation for Poly(3-hydroxyundecanoate) Synthesis
This protocol describes the synthesis of poly(3-hydroxyundecanoate) using a suitable bacterial strain, such as Pseudomonas putida, which is known for its ability to produce mcl-PHAs from fatty acids.[4]
1. Materials and Reagents:
-
Pseudomonas putida KT2440
-
This compound
-
Minimal salt medium (MSM)
-
Carbon source (e.g., glucose or fructose)
-
Nitrogen source (e.g., ammonium (B1175870) chloride)
-
Trace elements solution
-
Sodium hypochlorite (B82951) solution (5%)
2. Equipment:
-
Bioreactor (5 L) with pH, temperature, and dissolved oxygen control
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Soxhlet extractor
-
Rotary evaporator
3. Procedure:
-
Inoculum Preparation: Inoculate a single colony of P. putida into a flask containing nutrient-rich medium and incubate overnight at 30°C with shaking.
-
Fermentation:
-
Sterilize the bioreactor containing MSM.
-
Inoculate the bioreactor with the overnight culture.
-
Initially, grow the cells on a primary carbon source like glucose until a sufficient cell density is reached.
-
Induce PHA production by limiting a key nutrient (e.g., nitrogen) and introducing this compound as the carbon source for polymer accumulation. The feeding of the precursor can be done in a fed-batch mode.[4]
-
Maintain the pH at 7.0, temperature at 30°C, and dissolved oxygen above 20% saturation.
-
-
Cell Harvesting and Lysis:
-
After 48-72 hours of induction, harvest the cells by centrifugation.
-
Wash the cell pellet with distilled water and then lyophilize to obtain the dry cell weight.
-
Lyse the dried cells using a 5% sodium hypochlorite solution to digest non-PHA cellular material.
-
-
Polymer Extraction and Purification:
-
Extract the crude PHA from the lysed cell debris using chloroform in a Soxhlet extractor for 24 hours.
-
Precipitate the polymer by adding the chloroform extract to a 10-fold excess of cold methanol with vigorous stirring.
-
Recover the purified poly(3-hydroxyundecanoate) by filtration and dry it under vacuum.
-
Protocol 2: In Vitro Enzymatic Synthesis of Poly(3-hydroxyundecanoate)
This protocol outlines the synthesis of poly(3-hydroxyundecanoate) using a purified PHA synthase enzyme.[5]
1. Materials and Reagents:
-
Recombinant PHA synthase (e.g., from P. aeruginosa)[5]
-
This compound
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride
-
Dithiothreitol (DTT)
-
Chloroform
-
Methanol
2. Equipment:
-
Incubator shaker
-
Centrifuge
-
Lyophilizer
-
Reaction vials
3. Procedure:
-
Substrate Preparation: Convert this compound to its CoA thioester, 3-hydroxyundecanoyl-CoA. This can be achieved in situ using an acyl-CoA synthetase.
-
Polymerization Reaction:
-
In a reaction vial, combine Tris-HCl buffer, MgCl₂, DTT, ATP, CoA, and this compound.
-
Add acyl-CoA synthetase to generate the 3-hydroxyundecanoyl-CoA substrate.
-
Initiate the polymerization by adding the purified PHA synthase.
-
Incubate the reaction mixture at 37°C for 12-24 hours with gentle shaking.
-
-
Polymer Extraction:
-
Terminate the reaction by adding chloroform to the vial to extract the synthesized polymer.
-
Separate the chloroform phase containing the polymer.
-
Precipitate the poly(3-hydroxyundecanoate) by adding the chloroform extract to cold methanol.
-
Collect the polymer by centrifugation and dry it under vacuum.
-
Protocol 3: Characterization of Poly(3-hydroxyundecanoate)
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and polydispersity index of the polymer.[6]
-
Instrumentation: GPC system with a refractive index (RI) detector.
-
Columns: PLgel MIXED-B columns are suitable for PHA analysis.[6][7]
-
Mobile Phase: Chloroform at a flow rate of 1.0 mL/min.[6][7]
-
Sample Preparation: Dissolve the polymer in chloroform (1-2 mg/mL).
-
Calibration: Use polystyrene standards for calibration.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.[8][9]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Peaks (δ, ppm):
-
~0.88 (t, 3H, -CH₃)
-
~1.26 (m, 12H, -(CH₂)₆-)
-
~1.55 (m, 2H, -CH(O)-CH₂-CH₂-)
-
~2.45-2.60 (m, 2H, -CH₂-COO-)
-
~5.20 (m, 1H, -CH(O)-)
-
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal transitions (Tg and Tm) of the polymer.[10][11]
-
Procedure:
-
Heat the sample from -80°C to 100°C at a rate of 10°C/min to erase thermal history.
-
Cool the sample to -80°C at 10°C/min.
-
Heat the sample again to 100°C at 10°C/min to record the Tg and Tm.
-
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.
-
Procedure: Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
Visualizations
Caption: Workflow for the synthesis of poly(3-hydroxyundecanoate).
Caption: Enzymatic polymerization pathway.
Caption: Characterization workflow for poly(3-hydroxyundecanoate).
References
- 1. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. Fed-batch production of poly-3-hydroxydecanoate from decanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Synthesis and Characterisation of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)-b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Multi-Block Copolymers Produced Using Diisocyanate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Morphology and Degradation of Poly[(R)-3-Hydroxybutyrate]-block-Poly(ε-Caprolactone) and Poly[(R)-3-Hydroxybutyrate]-block-Poly(l-Lactide) Biodegradable Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of Methyl 3-hydroxyundecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxyundecanoate is a hydroxy fatty acid methyl ester. The analysis of such compounds is crucial in various fields, including microbiology, where 3-hydroxy fatty acids are characteristic components of lipopolysaccharides in Gram-negative bacteria, and in industrial applications.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of fatty acid methyl esters (FAMEs) due to its combination of high-resolution separation and sensitive, structure-specific detection.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS with Electron Ionization (EI) and outlines its characteristic fragmentation pattern.
Mass Spectrometry Fragmentation Pattern
Electron Ionization (EI) is a "hard" ionization technique that produces repeatable and characteristic fragmentation patterns, which are invaluable for structural elucidation and library matching. The mass spectrum of this compound is distinguished by specific cleavage events related to its functional groups (hydroxyl and methyl ester).
The molecular ion (M⁺) peak for this compound (C₁₂H₂₄O₃) is expected at a mass-to-charge ratio (m/z) of 216. However, this peak may be of low intensity or absent, which is common for aliphatic compounds. The most significant fragmentation in 3-hydroxy fatty acid methyl esters is a distinctive cleavage that results in a highly stable base peak.[1]
Key Fragmentation Pathways:
-
α-Cleavage (C3-C4 Bond): The most characteristic fragmentation for 3-hydroxy FAMEs is the cleavage of the bond between the carbon bearing the hydroxyl group (C3) and the adjacent carbon (C4). This yields a resonance-stabilized ion at m/z 103 , which is typically the base peak in the spectrum.[1] The stability of this fragment makes it a diagnostic ion for identifying 3-hydroxy FAMEs.
-
Loss of Water: The presence of a hydroxyl group facilitates the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment at m/z 198 .
-
Loss of Methoxy (B1213986) Group: Cleavage of the C-O bond in the ester group can lead to the loss of a methoxy radical (•OCH₃, 31 Da), producing a fragment ion at m/z 185 .
-
McLafferty Rearrangement: While not always prominent, a McLafferty rearrangement can occur, leading to characteristic fragments.
The fragmentation pathway of this compound is visualized in the diagram below.
Caption: Fragmentation pathway of this compound in EI-MS.
Quantitative Data Summary
The relative abundance of the characteristic ions is key for identification. The following table summarizes the expected quantitative data from a typical EI mass spectrum.
| m/z | Proposed Fragment Ion | Relative Abundance | Notes |
| 216 | [M]⁺• (Molecular Ion) | Low to Absent | The parent molecule. |
| 198 | [M - H₂O]⁺• | Moderate | Result of dehydration. |
| 185 | [M - •OCH₃]⁺ | Moderate | Loss of the methoxy group from the ester. |
| 103 | [CH(OH)CH₂COOCH₃]⁺ | 100% (Base Peak) | Diagnostic ion from C3-C4 cleavage.[1] |
Experimental Protocols
This section provides a detailed methodology for the analysis of fatty acids, including the necessary derivatization to FAMEs, followed by GC-MS analysis.[2]
1. Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)
For accurate GC-MS analysis, carboxylic acids must be converted into their more volatile methyl ester derivatives.
Materials:
-
Dried lipid extract or 3-hydroxyundecanoic acid standard.
-
Hexane (B92381) (GC grade).
-
Saturated Sodium Chloride (NaCl) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Screw-cap glass tubes with PTFE-lined caps.
Protocol:
-
Place the dried lipid extract (or a known quantity of the fatty acid standard) into a screw-cap glass tube.
-
Tightly cap the tube and flush with nitrogen gas to prevent oxidation.
-
Heat the mixture in a water bath or heating block at 80°C for 1 hour.[3][4]
-
Allow the tube to cool completely to room temperature before opening.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[5]
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at low speed (e.g., 1,500 x g) for 5 minutes to achieve clear phase separation.[3]
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the final, dried extract to a GC autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions
The following are typical operating conditions for the GC-MS analysis of FAMEs.[2]
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C. |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40 - 500 |
| Scan Rate | ~2 scans/sec |
3. Data Analysis
Identification of this compound is performed by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum against a reference library (e.g., NIST). The presence of the diagnostic base peak at m/z 103 is a strong indicator.[1][6] For quantitative analysis, an internal standard (such as a deuterated analog or a fatty acid not present in the sample) should be used.[2]
The overall experimental process is outlined in the workflow diagram below.
Caption: Experimental workflow for the GC-MS analysis of FAMEs.
References
Troubleshooting & Optimization
Technical Support Center: Chiral HPLC Resolution of Methyl 3-hydroxyundecanoate Enantiomers
Welcome to the Technical Support Center for the chiral separation of Methyl 3-hydroxyundecanoate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioseparation of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist in optimizing your HPLC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the chiral HPLC separation of this compound enantiomers?
A1: A normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is a highly effective starting point. Based on methods for structurally similar long-chain hydroxy esters, a cellulose-based column is recommended.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have shown broad enantioselectivity for a variety of chiral compounds, including esters and alcohols.[1] A Chiralcel® OD-H column is a well-documented starting point. An equivalent alternative to consider is a Lux Cellulose-1 column.
Q3: What are the typical mobile phase compositions for this type of separation?
A3: For normal-phase separation on a polysaccharide-based CSP, a mobile phase consisting of a mixture of an alkane and an alcohol is standard. A common starting composition is n-Hexane and Isopropanol (B130326) (IPA) in a 90:10 (v/v) ratio.[1] The ratio of these solvents is a critical parameter for optimizing resolution.
Q4: How does temperature affect the separation of this compound enantiomers?
A4: Temperature can have a significant impact on enantioselectivity. In many cases, lower temperatures can increase the separation factor between enantiomers, leading to improved resolution. However, this is not a universal rule, and the optimal temperature should be determined experimentally. It is advisable to start at a controlled room temperature (e.g., 25 °C) and then explore lower temperatures if the resolution is insufficient.
Q5: Can adjusting the flow rate improve my separation?
A5: Yes, flow rate can be a useful parameter for optimization. If your enantiomers are partially separated, reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the column and improve resolution. This is because it allows for more interaction time between the analyte and the chiral stationary phase.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chiral separation of this compound enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between my enantiomer peaks. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is a common challenge in chiral method development. It typically indicates that the chosen conditions do not provide sufficient enantioselectivity.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of the alkane to the alcohol in your mobile phase is critical.
-
Solution: Systematically vary the percentage of isopropanol (IPA) in the n-Hexane/IPA mobile phase. Decreasing the IPA concentration (e.g., from 10% to 5% or 2%) will increase retention times and may enhance the chiral recognition, leading to better resolution. Conversely, if retention is too long, a slight increase in IPA may be beneficial.
-
-
Inappropriate Chiral Stationary Phase (CSP): While a Chiralcel® OD-H or equivalent is a strong starting point, it may not be optimal for every analyte.
-
Solution: If significant mobile phase optimization does not yield separation, consider screening other polysaccharide-based CSPs, such as those with different cellulose or amylose (B160209) derivatives.
-
-
Temperature Not Optimized: The current column temperature may not be ideal for chiral recognition.
-
Solution: Experiment with different column temperatures. Try lowering the temperature in 5 °C increments (e.g., from 25 °C down to 15 °C or 10 °C) to see if resolution improves.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are showing significant tailing or fronting, which is affecting my ability to accurately quantify the enantiomers. What should I do?
Answer:
Poor peak shape can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the sample itself.
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the hydroxyl or ester groups of your analyte and the silica (B1680970) backbone of the CSP can cause peak tailing.
-
Solution: Add a small amount of an appropriate additive to the mobile phase. For a neutral compound like this compound, a small amount of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (B46881) (DEA) (typically 0.1%) can sometimes improve peak shape by masking active sites on the silica surface.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or broadening.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.
-
Issue 3: Unstable Retention Times
Question: The retention times for my enantiomer peaks are shifting between injections. What could be causing this instability?
Answer:
Unstable retention times can compromise the reliability and reproducibility of your method.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase at the initial conditions before the first injection. A stable baseline is a good indicator of equilibration.
-
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component (n-Hexane).
-
Solution: Prepare fresh mobile phase daily and keep the mobile phase reservoir tightly sealed. Ensure the components are thoroughly mixed before use.
-
-
Temperature Fluctuations: Changes in the ambient temperature around the column can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1]
-
Experimental Protocols
The following is a detailed methodology for the chiral HPLC separation of this compound enantiomers, based on established methods for similar compounds.[1]
Recommended Starting Conditions:
| Parameter | Value |
| HPLC System | Isocratic HPLC System |
| Chiral Stationary Phase | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Expected Performance (Based on Methyl 4-hydroxydecanoate):
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8-10 min |
| Retention Time (Enantiomer 2) | ~ 9-12 min |
| Resolution (Rs) | > 1.5 |
| Selectivity Factor (α) | > 1.2 |
Note: Actual retention times and resolution may vary for this compound and will depend on the specific HPLC system, column batch, and laboratory conditions.
Detailed Methodology:
-
Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiralcel® OD-H column (5 µm, 4.6 x 250 mm) or equivalent
-
-
Instrument and Conditions:
-
HPLC system with a UV detector
-
Column oven
-
Data acquisition and processing software
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio. For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane with 100 mL of Isopropanol.[1]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Ensure the standard is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC System Setup and Analysis:
-
Install the Chiralcel® OD-H column in the column oven.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Maintain the column temperature at 25 °C.[1]
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
-
-
Data Analysis:
-
Identify the retention times for the two enantiomer peaks.
-
Calculate the resolution (Rs) between the two peaks. A value greater than 1.5 is generally considered baseline separation.
-
Calculate the selectivity factor (α).
-
Visual Guides
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.
Method Development Parameter Relationship
Caption: The relationship between key HPLC parameters and separation outcomes.
References
troubleshooting low signal intensity in GC-MS for hydroxy esters
Technical Support Center: GC-MS Analysis of Hydroxy Esters
Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydroxy esters. This guide provides detailed answers to frequently asked questions and solutions to common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low signal or no peak at all for my hydroxy ester analyte?
Low or no signal for hydroxy esters in GC-MS analysis is a common issue that can stem from several factors throughout the analytical workflow. The primary reasons include:
-
Poor Volatility and Thermal Instability: Hydroxy esters, particularly those with higher molecular weights, possess polar hydroxyl groups that can lead to low volatility and thermal degradation in the hot GC inlet.
-
Incomplete Derivatization: To counteract low volatility, derivatization is crucial. If this reaction is incomplete or has failed, the analyte will not chromatograph effectively.
-
Active Sites in the GC System: The polar hydroxyl groups can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or transfer line, leading to peak tailing and signal loss.
-
Suboptimal GC-MS Parameters: Incorrect settings for the inlet temperature, oven program, or mass spectrometer can lead to analyte degradation or poor ionization.
-
Sample Preparation Issues: Inefficient extraction from the sample matrix or loss of analyte during cleanup steps can significantly reduce the amount of sample reaching the instrument.
A systematic approach to troubleshooting, starting from sample preparation and moving through to the MS detector, is the most effective way to identify and resolve the issue.
Troubleshooting Low Signal Intensity
Q2: My derivatization reaction seems to be inefficient. How can I confirm this and improve the yield?
Inefficient derivatization is a frequent cause of low signal for hydroxy esters.[1] The goal of derivatization is to replace the active hydrogen on the hydroxyl group with a non-polar group, increasing volatility and thermal stability.[2] Trimethylsilyl (TMS) ethers are common derivatives for this purpose.[3]
Verification of Derivatization Efficiency:
-
Analyze a Derivatized Standard: Prepare and derivatize a known concentration of your hydroxy ester standard. A strong, sharp peak for the derivatized standard indicates the reaction chemistry is working correctly.
-
Check Mass Spectra: Examine the mass spectrum of your analyte peak. For a TMS derivative, you should see the molecular ion ([M]+) and characteristic fragments. For example, TMS derivatives of 2-hydroxy fatty acid methyl esters show distinct fragmentation patterns that can confirm the structure.[3][4]
-
Monitor Reagent Peaks: The chromatogram should show a large peak corresponding to the derivatizing reagent (e.g., BSTFA or MSTFA). Its absence could suggest the reagent has degraded, often due to moisture exposure.
Improving Derivatization Yield:
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Optimize Reaction Conditions: The reaction time and temperature are critical. A typical starting point is heating at 60-70°C for 30-60 minutes.[2][5] These conditions may require optimization for your specific analyte.
-
Use a Catalyst: A small amount of a catalyst, such as Trimethylchlorosilane (TMCS), can significantly enhance the reactivity of silylating reagents like BSTFA.[6]
-
Check Reagent Quality: Derivatizing agents degrade over time. Use a fresh vial of reagent if there is any doubt about its efficacy.
Below is a diagram illustrating the decision-making process for troubleshooting derivatization issues.
References
- 1. chromforum.org [chromforum.org]
- 2. theses.cz [theses.cz]
- 3. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
optimizing silylation reaction conditions for 3-hydroxyalkanoates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing silylation reaction conditions for 3-hydroxyalkanoates. Find troubleshooting tips and frequently asked questions to ensure successful derivatization for analysis, particularly by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is silylation necessary for the analysis of 3-hydroxyalkanoates?
A1: Silylation is a crucial derivatization step for the analysis of 3-hydroxyalkanoates, especially by GC-MS.[1][2] This chemical modification replaces the active hydrogen in the hydroxyl and carboxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[2] This process increases the volatility and thermal stability of the 3-hydroxyalkanoates, making them suitable for gas chromatography.[2] It also reduces the polarity of the compounds, which minimizes unwanted interactions with the GC column and improves peak shape.[3]
Q2: What are the most common silylating agents for 3-hydroxyalkanoates?
A2: The most widely used silylating agents for derivatizing hydroxyl and carboxyl groups are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[2][6] For enhanced stability of the resulting silyl ether, tert-butyldimethylsilyl (t-BDMS) reagents can be used, which form derivatives that are approximately 10,000 times more stable against hydrolysis than TMS ethers.[2]
Q3: What is the role of a catalyst in the silylation reaction?
A3: A catalyst, such as trimethylchlorosilane (TMCS), is often added in small amounts (e.g., 1%) to the silylating reagent.[2][5] The catalyst accelerates the derivatization of sterically hindered functional groups, ensuring a more complete and rapid reaction.[2][6]
Q4: What are the ideal reaction conditions for silylation?
A4: Typical silylation reactions are carried out at elevated temperatures, commonly between 60°C and 80°C, for a duration of 30 minutes to an hour.[5][7] The reaction is performed in an anhydrous (water-free) solvent to prevent the hydrolysis of the silylating reagent and the resulting silyl ethers.[8] It is crucial to keep the reaction environment dry.[9]
Q5: Are there alternative derivatization methods for 3-hydroxyalkanoates?
A5: Yes, an alternative one-step procedure using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters from the carboxyl groups and methyl ethers from the hydroxyl groups.[10] A key advantage of this method is the stability of the resulting methyl ether derivatives, which are not susceptible to hydrolysis like silyl ethers.[10] Another common method for fatty acids is esterification with methanol (B129727) catalyzed by BF3 to form fatty acid methyl esters (FAMEs).[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Silylation / Low Yield | 1. Presence of moisture in the sample or reagents.[8] 2. Insufficient amount of silylating reagent. 3. Reaction time or temperature is too low.[5] 4. Steric hindrance of the hydroxyl group. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Lyophilize samples to remove all water.[9] 2. Use a molar excess of the silylating reagent.[5] 3. Increase the reaction temperature (e.g., to 80°C) and/or extend the reaction time (e.g., to 60 minutes).[5][7] 4. Add a catalyst like TMCS to the silylating reagent to derivatize hindered groups.[2][6] |
| Peak Tailing in GC-MS Analysis | 1. Incomplete derivatization leaving polar hydroxyl and/or carboxyl groups. 2. Adsorption of the analyte onto active sites in the GC inlet or column.[3] 3. Degradation of the silyl ether in the GC system. | 1. Optimize the silylation reaction conditions as described above. 2. Use a deactivated GC inlet liner and a high-quality, low-bleed GC column suitable for silylated compounds.[1] 3. Consider using a more stable silylating agent like a t-BDMS reagent.[2] Avoid GC stationary phases with hydroxyl groups (e.g., "WAX" phases).[1] |
| Appearance of Multiple Peaks for a Single Analyte | 1. Tautomerization of the 3-hydroxyalkanoate (if it also contains a keto group). 2. Partial silylation leading to a mixture of mono- and di-silylated products. 3. Isomerization during the derivatization process. | 1. For compounds with keto groups, perform a methoximation step with methoxyamine hydrochloride prior to silylation to stabilize the keto group and prevent multiple derivatives.[4][9] 2. Ensure complete silylation by optimizing reaction conditions. 3. Use milder reaction conditions if isomerization is suspected. |
| Degradation of Silylated Product | 1. Hydrolysis of the silyl ether due to exposure to moisture.[10][11] 2. Instability of TMS ethers.[8] | 1. Analyze the derivatized sample as soon as possible. Store under anhydrous conditions if immediate analysis is not possible. 2. For applications requiring higher stability, use a t-BDMS silylating agent to form more robust t-BDMS ethers.[2] Alternatively, consider the methyl iodide derivatization method for water-stable methyl ethers.[10] |
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxyalkanoates using BSTFA and TMCS
This protocol is adapted from a method for the analysis of 3-hydroxy fatty acids by GC-MS.[7]
Materials:
-
3-hydroxyalkanoate sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried, for example, under a stream of nitrogen at 37°C.[7]
-
Derivatization: To the dried sample, add 100 µL of a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). A common ratio for the derivatizing agent is 99:1 (BSTFA:TMCS).
-
Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Quantitative Data from a Representative Protocol
| Parameter | Value | Reference |
| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) | [7] |
| Reagent Volume | 100 µL | [7] |
| Reaction Temperature | 80 °C | [7] |
| Reaction Time | 60 minutes | [7] |
Visualizations
Caption: Experimental workflow for the silylation of 3-hydroxyalkanoates.
Caption: Logical troubleshooting flow for incomplete silylation reactions.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. gcms.cz [gcms.cz]
- 4. thescipub.com [thescipub.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Yield Purification of Synthetic Methyl 3-hydroxyundecanoate
Welcome to the technical support center for the high-yield purification of synthetic Methyl 3-hydroxyundecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield purification methods for synthetic this compound?
A1: The primary methods for purifying synthetic this compound are silica (B1680970) gel column chromatography and recrystallization. Column chromatography is highly effective for separating the target compound from byproducts with different polarities. Recrystallization is a cost-effective technique for removing impurities with different solubility profiles, particularly for achieving high final purity of solid or low-melting-point compounds.
Q2: What are the potential impurities I might encounter in my crude synthetic this compound sample?
A2: Impurities in crude this compound typically arise from the synthetic route used. For instance, in a Reformatsky reaction, which is a common method for synthesizing β-hydroxy esters, potential impurities include unreacted starting materials (e.g., nonanal, methyl bromoacetate), the corresponding carboxylic acid from ester hydrolysis, and dehydration byproducts (α,β-unsaturated esters).[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably assessed using a combination of analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for quantitative purity analysis of fatty acid methyl esters.[2][3][4][5] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can also be employed for purity determination.[6][7][8] Spectroscopic methods like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) are invaluable for structural confirmation and detecting proton- and carbon-containing impurities.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system polarity. - Column overloading. - Column channeling or cracking. | - Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A typical starting point for β-hydroxy esters is a mixture of hexane (B92381) and ethyl acetate (B1210297). - Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of silica gel to the sample weight. - Ensure the silica gel is packed uniformly. Wet loading is often preferred over dry loading to avoid bubbles and cracks. Always keep the silica gel bed wet with solvent. |
| Product Dehydration on the Column | - The acidic nature of silica gel can catalyze the elimination of water from the β-hydroxy group, forming an α,β-unsaturated ester.[1] | - Neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-3%), to the eluent.[9] - Use a less acidic stationary phase, such as neutral alumina, if the compound is highly sensitive. |
| Carboxylic Acid Impurity Co-elutes with Product | - Carboxylic acids can streak down a silica gel column, making separation difficult. | - Before chromatography, wash the crude product with a dilute aqueous base solution, such as saturated sodium bicarbonate, to remove the acidic impurity.[9] Be cautious, as prolonged exposure to base can hydrolyze the ester. - Add a small amount of acetic or formic acid to the eluent to improve the peak shape of the acidic impurity, though this may not be ideal for acid-sensitive products. |
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound Oils Out Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a high degree. - The presence of impurities inhibits crystallization. | - Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| No Crystals Form Upon Cooling | - The compound is too soluble in the chosen solvent, even at low temperatures. - The concentration of the compound is too low. | - Use a less polar solvent or a solvent mixture. For esters, mixtures of hexanes and ethyl acetate or hexanes and acetone (B3395972) can be effective. - Reduce the volume of the solvent by gentle heating and evaporation before cooling. |
| Low Recovery of Pure Compound | - The compound has significant solubility in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the funnel and receiving flask during hot filtration to prevent the product from crystallizing on the filter paper. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the plates in solvent systems of varying polarity (e.g., hexane:ethyl acetate mixtures from 9:1 to 4:1).
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions.
-
Monitor the fractions by TLC to determine which contain the pure product.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
General Protocol for Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents or solvent mixtures (e.g., hexanes, ethyl acetate, methanol, hexanes/ethyl acetate).
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
-
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography of 3-Hydroxy Fatty Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the gas chromatography (GC) analysis of 3-hydroxy fatty acid esters.
Troubleshooting Guide
Q1: Why are my 3-hydroxy fatty acid ester peaks tailing in my gas chromatogram?
Peak tailing for 3-hydroxy fatty acid esters is a common issue primarily caused by the polar nature of the hydroxyl (-OH) and carboxyl (-COOH) functional groups. These groups can engage in undesirable secondary interactions with active sites within the GC system, leading to asymmetrical peaks.[1][2]
Key Causes of Peak Tailing:
-
Active Sites: The primary cause of peak tailing for these compounds is the interaction of the polar hydroxyl and carboxyl groups with active sites, such as free silanol (B1196071) groups (-Si-OH), in the GC inlet liner, the column itself, or any glass wool packing.[2] This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Incomplete Derivatization: Failure to completely derivatize both the carboxylic acid and the hydroxyl group will leave polar functional groups exposed, leading to significant peak tailing.
-
Column Contamination: Accumulation of non-volatile sample matrix components or residues from previous injections at the head of the column can create new active sites, causing peak shape to degrade over time.[2][3]
-
Improper Column Installation: If the GC column is installed too high or too low in the inlet, it can create dead volumes or turbulent flow paths, both of which can contribute to peak tailing.[4][5]
-
Suboptimal Method Parameters: An inlet temperature that is too low can result in slow vaporization of the analyte, while a temperature that is too high can cause degradation.[2] An inappropriate carrier gas flow rate can also negatively impact peak shape.
-
Column Bleed or Degradation: Over time, the stationary phase of the column can degrade, especially when operated at high temperatures, exposing active sites and leading to peak tailing.
Q2: I'm observing peak tailing for all my analytes, not just the 3-hydroxy fatty acid esters. What could be the cause?
If all peaks in your chromatogram, including non-polar compounds and the solvent peak, are tailing, the issue is likely a physical problem within the GC system's flow path rather than a chemical interaction.[1][5]
Common Physical Causes:
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the flow of carrier gas and sample into the column, causing turbulence and peak tailing.[5]
-
Incorrect Column Installation: As mentioned previously, improper column positioning in the inlet is a frequent cause of universal peak tailing.[4][5]
-
System Leaks: Leaks in the inlet, at the column fittings, or in the septum can disrupt the carrier gas flow and pressure, leading to poor peak shape for all compounds.[2]
-
Dead Volumes: Unswept volumes in the flow path, which can be caused by improper connections or fittings, can lead to band broadening and peak tailing.
Frequently Asked Questions (FAQs)
Q3: How can I prevent peak tailing for my 3-hydroxy fatty acid esters?
The most effective way to prevent peak tailing for this class of compounds is through proper derivatization to reduce their polarity.
-
Derivatization: The hydroxyl and carboxyl groups should be derivatized to make the molecule less polar and more volatile. Silylation is a highly effective method for this, as it caps (B75204) both functional groups. A common and robust reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Q4: What is the recommended derivatization protocol for 3-hydroxy fatty acids?
A two-step derivatization is often employed for hydroxylated fatty acids. First, the carboxylic acid is converted to a methyl ester, followed by silylation of the hydroxyl group. However, a single-step silylation of both groups is also effective.
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxy Fatty Acids using BSTFA + TMCS
This protocol is for the derivatization of both the carboxylic acid and hydroxyl groups in a single step.
Materials:
-
Dried 3-hydroxy fatty acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile (B52724)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, it can be diluted with a non-polar solvent like hexane.
Q5: Which type of GC column is best for analyzing derivatized 3-hydroxy fatty acid esters?
For the analysis of silylated 3-hydroxy fatty acid esters, a low- to mid-polarity column is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). These columns are robust and provide good separation for a wide range of derivatized compounds.
Q6: What are the optimal GC inlet conditions for these compounds?
-
Inlet Liner: Always use a deactivated (silanized) inlet liner to minimize active sites. A liner with glass wool can aid in sample vaporization but ensure the wool is also deactivated.
-
Inlet Temperature: A starting point for the inlet temperature is typically 250°C. This should be hot enough for rapid volatilization of the derivatized analytes but not so high as to cause thermal degradation. This parameter may require optimization for your specific analytes.[2]
-
Injection Mode: A splitless injection is often used for trace analysis to maximize the amount of analyte transferred to the column.
Data Presentation
The following table provides an illustrative example of how different parameters can affect the peak asymmetry of a derivatized 3-hydroxy fatty acid ester. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak.
| Parameter | Condition | Peak Asymmetry Factor (Illustrative) |
| Derivatization | Underivatized | > 2.0 |
| Derivatized (BSTFA + TMCS) | 1.1 - 1.3 | |
| Inlet Liner | Standard Glass Liner | 1.5 - 1.8 |
| Deactivated Liner | 1.1 - 1.3 | |
| Inlet Temperature | 220°C | 1.4 - 1.6 |
| 250°C | 1.1 - 1.3 | |
| 280°C | 1.2 - 1.4 | |
| Column Condition | Old/Contaminated Column | > 1.7 |
| New/Conditioned Column | 1.1 - 1.3 |
Note: The values in this table are for illustrative purposes to demonstrate expected trends. Actual values will vary depending on the specific analyte, GC system, and method conditions.
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing in GC.
Caption: Derivatization of 3-hydroxy fatty acid for GC analysis.
References
Technical Support Center: NMR Analysis of Viscous Fatty Acid Esters
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful preparation of viscous fatty acid ester samples for Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific problems encountered during the preparation and analysis of viscous NMR samples.
| Problem | Potential Cause | Recommended Solution |
| Broad, poorly resolved peaks in the NMR spectrum. | 1. High Sample Viscosity: Slow molecular tumbling in viscous solutions is a primary cause of peak broadening.[1][2] 2. High Concentration: Overly concentrated samples increase viscosity and can lead to aggregation, both of which cause line broadening.[1][3][4][5] 3. Sample Inhomogeneity: Undissolved particles or temperature gradients disrupt the magnetic field homogeneity.[3][5] 4. Poor Shimming: An inhomogeneous magnetic field across the sample volume will cause all peaks, including the solvent peak, to broaden.[1][3] | 1. Dilute the Sample: Reduce the concentration to lower viscosity. A good starting point for ¹H NMR is 2-10 mg in 0.6-1.0 mL of solvent.[6] 2. Increase Temperature: Run the experiment at an elevated temperature (e.g., 50-60°C) to decrease viscosity and improve peak sharpness.[7][8] Be mindful of the solvent's boiling point; DMSO-d₆ is often a better choice than CDCl₃ for high-temperature work.[8] 3. Ensure Complete Dissolution & Homogeneity: Use gentle vortexing or sonication.[5] Filter the sample into the NMR tube through a pipette with a glass wool or cotton plug to remove particulates.[5][6] 4. Re-shim the Spectrometer: If the solvent peak is also broad, it is a strong indication of a shimming issue.[1] |
| Difficulty transferring the viscous sample into the NMR tube. | The high viscosity prevents the sample from flowing easily into the narrow tube. | 1. Warm the Sample: Gently warming the fatty acid ester can lower its viscosity enough for it to be pipetted.[7][8] 2. Use a Wider Bore NMR Tube: 10mm tubes are easier to fill with viscous materials than standard 5mm tubes.[7][8] 3. Dissolve Before Transfer: Dissolve the sample in the appropriate deuterated solvent in a small vial before transferring the less-viscous solution into the NMR tube. |
| Air bubbles are trapped in the sample. | High viscosity makes it difficult for air bubbles, introduced during mixing or transfer, to escape. Bubbles disrupt magnetic field homogeneity.[4] | Centrifuge the NMR Tube: Place the NMR tube inside a larger tube (e.g., a 15 mL Falcon tube) for support and centrifuge briefly (e.g., 1-2 minutes at low speed).[7][8] This will force the viscous liquid to the bottom and displace any trapped bubbles.[7][8] |
| Inaccurate signal integration for quantitative analysis (qNMR). | 1. Peak Overlap: Broadened peaks can overlap with other signals, making accurate integration impossible. 2. Incomplete Relaxation: Saturated signals will not integrate properly. This can be an issue with viscous samples. | 1. Address Peak Broadening: Use the methods described above (dilution, heating) to achieve sharper signals. 2. Increase the Relaxation Delay (d1): For quantitative analysis of viscous samples, a longer relaxation delay (e.g., 12 seconds or more) may be necessary to ensure all nuclei have fully relaxed before the next pulse.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for running NMR on viscous fatty acid esters? A1: Chloroform-d (CDCl₃) is the most common and effective solvent for dissolving many organic compounds, including fatty acid esters.[11][12] However, if you need to heat the sample to reduce viscosity, consider using a solvent with a higher boiling point, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), to prevent evaporation during the experiment.[8]
Q2: How does temperature affect the NMR spectrum of a viscous sample? A2: Increasing the temperature has two main benefits. First, it lowers the viscosity of the sample, which leads to faster molecular tumbling and results in sharper NMR signals.[2][7][8] Second, for molecules with restricted bond rotation (rotamers), heating can increase the rate of rotation, causing distinct signals to coalesce into a single, averaged peak, simplifying the spectrum.[3]
Q3: My sample is still a semi-solid even after dilution and heating. What are my options? A3: For semi-solid or extremely viscous samples where conventional methods are insufficient, High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful alternative.[7][8] This technique involves spinning the sample at a specific angle (the "magic angle") to average out anisotropic interactions that cause extreme peak broadening in non-liquid states, resulting in high-resolution spectra.
Q4: How much sample do I need for a good spectrum? A4: For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of deuterated solvent is typically sufficient.[6] For ¹³C NMR, a higher concentration of 10-50 mg is often recommended.[6] It is crucial to avoid overly concentrated samples, as the resulting high viscosity can degrade spectral quality more than a low concentration would.[4][6]
Q5: Why is it important to filter my NMR sample? A5: It is critical that the sample solution be free of any precipitate, dust, or other fibrous materials.[6] Undissolved solid particles severely disrupt the homogeneity of the magnetic field within the sample, leading to broad, distorted peaks and poor spectral resolution.[1][5]
Experimental Protocols
Standard Protocol for NMR Sample Preparation of a Viscous Fatty Acid Ester
This protocol outlines the standard procedure for preparing a high-quality NMR sample from a viscous starting material.
Materials:
-
Viscous Fatty Acid Ester (5-10 mg for ¹H NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap[6]
-
Small, clean vial
-
Pasteur pipette and bulb
-
Glass wool or cotton
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of the viscous fatty acid ester into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolve the Sample: Cap the vial and use a vortex mixer or sonicator to ensure the ester is fully dissolved.[5] Gentle warming can be applied if necessary to aid dissolution.
-
Prepare for Filtration: Tightly pack a small plug of glass wool or cotton into the neck of a Pasteur pipette.[5][6]
-
Filter the Sample: Using the prepared pipette, transfer the sample solution from the vial into the NMR tube. This will remove any microparticulates.[1][6]
-
Remove Bubbles: If the resulting solution is still viscous and contains bubbles, centrifuge the capped NMR tube. Place it in a larger carrier tube for stability and spin at a low speed for 1-2 minutes.[7][8]
-
Cap and Label: Securely cap the NMR tube. If the experiment is to be run at an elevated temperature or over a long period, seal the cap with Parafilm to prevent solvent evaporation.[4] Label the tube clearly.
-
Acquire Spectrum: Insert the sample into the spectrometer. If peak broadening is still an issue, consider acquiring the spectrum at a higher temperature.
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR 溶劑 [sigmaaldrich.com]
- 12. magritek.com [magritek.com]
identifying common impurities in Methyl 3-hydroxyundecanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxyundecanoate. Our aim is to address common challenges and provide practical solutions to ensure successful experimental outcomes.
Troubleshooting Guide
Unanticipated results are a common occurrence in organic synthesis. This guide is designed to help you identify and resolve issues you may encounter during the synthesis of this compound, particularly when using the Reformatsky reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, which prevents the reaction from initiating. | Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple. |
| Wet Reagents or Glassware: The organozinc intermediate is highly sensitive to moisture. | Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. | |
| Low Reaction Temperature: The formation of the organozinc reagent and its subsequent reaction with the aldehyde are temperature-dependent. | The reaction is often initiated at room temperature and then heated to reflux to ensure completion. The optimal temperature may vary depending on the solvent and specific conditions. | |
| Formation of a White Precipitate Before Aldehyde Addition | Premature Reaction of the Organozinc Reagent: The Reformatsky reagent may be unstable and react with the solvent or trace impurities if the aldehyde is not added promptly. | Prepare the organozinc reagent in situ and add the nonanal (B32974) solution shortly after the initial formation of the reagent is observed. |
| Presence of a Significant Amount of High-Boiling Point Byproduct | Self-Condensation of Methyl Bromoacetate (B1195939): The organozinc reagent can react with another molecule of methyl bromoacetate. | Add the methyl bromoacetate slowly to the reaction mixture containing activated zinc and nonanal. Maintaining a low concentration of the bromoacetate can minimize this side reaction. |
| Product Dehydration (Formation of α,β-Unsaturated Ester) | High Temperatures During Workup or Purification: The β-hydroxy ester can undergo elimination of water, especially under acidic conditions or at elevated temperatures. | Use mild acidic conditions for the workup (e.g., saturated ammonium (B1175870) chloride solution). Avoid excessive heat during solvent removal and purification. Vacuum distillation should be performed at the lowest possible temperature. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature. |
| Poor Quality of Reagents: Impurities in the nonanal or methyl bromoacetate can interfere with the reaction. | Use freshly distilled nonanal and methyl bromoacetate of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Reformatsky reaction?
A1: The most common impurities include:
-
Unreacted Starting Materials: Nonanal and methyl bromoacetate.
-
Methyl 3-oxoundecanoate: Formed by the oxidation of the desired product.
-
Methyl undec-2-enoate and Methyl undec-3-enoate: Dehydration products of this compound.
-
Methyl 3-(bromozincio)undecanoate: The intermediate organozinc compound, which may persist if the workup is incomplete.
-
Self-condensation products of methyl bromoacetate: Such as methyl 3-bromo-3-oxopropanoate.
-
Aldol condensation products of nonanal: If basic conditions are inadvertently introduced.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., hexane (B92381):ethyl acetate) to separate the starting materials (nonanal and methyl bromoacetate) from the product (this compound). The product, being more polar, will have a lower Rf value than the starting aldehyde.
Q3: What is the best method for purifying crude this compound?
A3: Purification is typically achieved through column chromatography on silica (B1680970) gel.[1][2][3] A gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective in separating the desired product from less polar impurities like unreacted nonanal and more polar impurities.[1][3] Subsequent vacuum distillation of the purified fractions can be performed for further purification, but care must be taken to avoid high temperatures that can cause dehydration.[4]
Q4: Which analytical techniques are suitable for identifying and quantifying impurities?
A4: A combination of techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including unreacted starting materials and dehydration byproducts.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the final product and quantifying non-volatile impurities. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is often suitable for long-chain esters.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the desired product and any major impurities. 1H and 13C NMR can confirm the presence of the hydroxyl group and the correct carbon skeleton.[10][11][12]
Q5: What are the expected spectral data for this compound?
-
¹H NMR (CDCl₃): δ ~3.7 (s, 3H, OCH₃), ~4.0 (m, 1H, CH-OH), ~2.4-2.6 (m, 2H, CH₂-COO), ~1.2-1.6 (m, 14H, alkyl chain), ~0.9 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ ~173 (C=O), ~68 (CH-OH), ~52 (OCH₃), ~41 (CH₂-COO), and a series of peaks for the alkyl chain carbons between δ 14 and 37.
-
Mass Spectrum (EI): A molecular ion peak (M+) at m/z 216, and characteristic fragments corresponding to the loss of water (m/z 198) and other cleavages of the ester and alkyl chain.
Quantitative Data Summary
The following table summarizes typical analytical data for the characterization of β-hydroxy esters and their impurities.
| Compound | Analytical Technique | Key Data/Observations | Typical Concentration of Impurity |
| This compound (Product) | GC-MS | Retention time dependent on column and conditions. Characteristic mass spectrum with M+ at m/z 216. | >95% (after purification) |
| HPLC | Single major peak on a C18 column. | >95% (after purification) | |
| ¹H NMR | Characteristic peaks for methoxy, carbinol, and α-methylene protons. | - | |
| Nonanal (Starting Material) | GC-MS | Shorter retention time than the product. | <1% (after purification) |
| Methyl bromoacetate (Starting Material) | GC-MS | Shorter retention time than the product. | <1% (after purification) |
| Methyl undec-2-enoate (Dehydration Product) | GC-MS | Similar retention time to the product, may co-elute. Characteristic mass spectrum. | Variable, dependent on purification conditions. |
| ¹H NMR | Appearance of vinylic proton signals (~ δ 5.8 and 6.9). |
Experimental Protocols
Synthesis of this compound via Reformatsky Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Nonanal
-
Methyl bromoacetate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 equivalents) and a crystal of iodine. Heat the flask gently under a stream of nitrogen until the iodine vapor is visible, then allow it to cool.
-
Reaction Setup: Add anhydrous THF to the flask to cover the zinc.
-
Initiation: In the dropping funnel, prepare a solution of nonanal (1 equivalent) and methyl bromoacetate (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exothermic reaction and a change in color.
-
Addition: Once the reaction has started, add the remaining aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial chromatography eluent) and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for impurity identification in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637) [hmdb.ca]
- 11. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Beta-Hydroxy Esters
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the mobile phase for the challenging chiral separation of beta-hydroxy esters.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and systematic solutions.
Q1: Why am I seeing poor or no resolution between my beta-hydroxy ester enantiomers?
Poor resolution is a common challenge in chiral separations and can stem from several factors related to the mobile phase.[1]
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The type and concentration of the organic modifier and any additives are critical for achieving selectivity.[1]
-
Normal Phase: The choice of alcohol modifier (e.g., isopropanol (B130326), ethanol) and its concentration in the non-polar solvent (e.g., hexane, heptane) significantly impacts resolution. Generally, less polar alcohols like isopropanol provide better selectivity.[2][3]
-
Reversed Phase: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase is a key parameter to optimize.
-
-
Incorrect Additive or Additive Concentration: Acidic or basic additives can dramatically improve peak shape and resolution, especially for ionizable compounds.[4]
-
For neutral beta-hydroxy esters, additives may not be necessary. However, if the molecule has acidic or basic functionalities, the addition of a small amount (typically 0.1%) of a corresponding acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) additive can be beneficial.[4]
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the separation, influencing both retention times and enantioselectivity.[1] Experimenting with different column temperatures can sometimes improve resolution.
-
Inadequate Flow Rate: While a lower flow rate often enhances resolution, an excessively low rate can lead to band broadening.[1] It's essential to find the optimal balance for your specific separation.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for addressing poor enantiomeric resolution.
Q2: My peaks are tailing or showing poor symmetry. How can I improve the peak shape?
Peak tailing can compromise resolution and the accuracy of quantification.[1]
Potential Causes & Solutions:
-
Secondary Interactions: The hydroxyl and ester groups of the analyte can have unwanted interactions with the stationary phase.
-
Adding a competitive agent to the mobile phase, such as a small amount of a stronger acid or base, can help mitigate these secondary interactions.[5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[5][6] Try reducing the injection volume or the sample concentration.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the mobile phase itself.
Q3: My retention times are shifting between injections. What is causing this instability?
Inconsistent retention times can affect the reliability and reproducibility of your analytical method.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using additives.[5][6]
-
Mobile Phase Instability: If the mobile phase contains volatile components or is not properly mixed, its composition can change over time, leading to retention time drift.[6] Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven is crucial for maintaining reproducible results.[5][6]
-
"Memory Effects" from Additives: Some additives can adsorb onto the stationary phase and alter its properties over time, leading to a "memory effect".[8] If you suspect this, flushing the column with a strong, compatible solvent may be necessary.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection in the normal phase chiral separation of beta-hydroxy esters?
For polysaccharide-based chiral stationary phases (CSPs), a common starting point is a mixture of a non-polar solvent and an alcohol modifier.
-
Non-polar solvent: n-Hexane or n-Heptane
-
Alcohol modifier: Isopropanol (IPA) or Ethanol (B145695) (EtOH)
A typical starting composition is 90:10 (v/v) n-Hexane:Isopropanol. The concentration of the alcohol modifier can then be adjusted to optimize the separation. Lowering the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.
Mobile Phase Selection Logic
Caption: Decision-making process for initial mobile phase selection.
Q2: What is the role of alcohol modifiers in normal phase chiral separations?
Alcohol modifiers play a crucial role in modulating the retention and enantioselectivity of the separation. They compete with the analyte for polar interaction sites on the CSP. Different alcohols can lead to different selectivities. For instance, isopropanol is less polar than ethanol and may provide better resolution for certain compounds.[2][3]
Q3: When should I use mobile phase additives?
Mobile phase additives are typically used to improve peak shape and/or enhance enantioselectivity, particularly for analytes that are acidic or basic.[4]
-
For acidic analytes: An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) can suppress the ionization of the analyte, leading to better peak shape and more reproducible retention.
-
For basic analytes: A basic additive such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can serve a similar purpose for basic compounds.[4]
The concentration of these additives is usually kept low, around 0.1% (v/v).
Q4: Can I switch between normal phase and reversed-phase on the same chiral column?
This depends on the type of chiral stationary phase.
-
Coated Polysaccharide CSPs: These are generally not compatible with certain solvents, and switching between normal and reversed-phase modes is often not recommended as it can damage the column.
-
Immobilized Polysaccharide CSPs: These are more robust and offer greater solvent compatibility, allowing for use in both normal-phase, reversed-phase, and other modes.[7] It is always essential to consult the column manufacturer's instructions.
Quantitative Data on Mobile Phase Composition
The following tables summarize examples of mobile phase compositions and their effect on the chiral separation of beta-hydroxy esters and related compounds.
Table 1: Effect of Alcohol Modifier on Resolution (Normal Phase)
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Resolution (Rs) | Reference |
| Ethyl 3-hydroxy-3-phenylpropanoate | Chiralcel OD-H | Heptane/Isopropanol (98/2) | Baseline Separation | [2] |
| 4-hydroxy-3-methoxymandelic acid | Chiralpak® ID-U | n-Hexane/Ethanol | Good | [2] |
| 6-hydroxyflavanone | Chiralpak® IG-U | n-Hexane/Isopropanol | Better than EtOH | [2] |
Table 2: Influence of Mobile Phase Additives
| Analyte Type | Chiral Stationary Phase | Mobile Phase | Additive (v/v) | Observation | Reference |
| Basic Compounds | Immobilized Polysaccharide | Hexane/Alcohol | 0.1% Diethylamine (DEA) | Improved peak shape and resolution | [4] |
| Acidic Compounds | Immobilized Polysaccharide | Hexane/Alcohol | 0.1% Trifluoroacetic Acid (TFA) | Improved peak shape and resolution | [4] |
| Amino Group Compound | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | 0.1% Diethylamine (DEA) | Good resolution | [3] |
| Amino Group Compound | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | 0.1% Formic Acid (FA) | Complete loss of resolution | [3] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Chiral Separation of a Neutral Beta-Hydroxy Ester in Normal Phase
-
Column Selection: Choose a suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC; Chiralcel® OD or OJ).
-
Initial Mobile Phase Preparation:
-
Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v).
-
Thoroughly mix and degas the mobile phase using sonication or vacuum filtration.
-
-
System Equilibration:
-
Install the chiral column in the HPLC system.
-
Flush the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the beta-hydroxy ester racemate in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Initial Chromatographic Run:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Inject 5-10 µL of the sample.
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
-
Optimization:
-
Adjust Alcohol Concentration: If the enantiomers co-elute, decrease the percentage of isopropanol in increments of 2% (e.g., to 8%, 6%, etc.) to increase retention and potentially improve resolution. If the retention times are too long, increase the isopropanol concentration.
-
Change Alcohol Modifier: If resolution is still not satisfactory, switch the alcohol modifier to ethanol and repeat the optimization of its concentration.
-
Optimize Temperature: Evaluate the effect of temperature by running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Optimize Flow Rate: Once a reasonable separation is achieved, investigate the effect of flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) on resolution and analysis time.
-
By following these troubleshooting guides, FAQs, and protocols, you will be better equipped to systematically optimize the mobile phase for the successful chiral separation of beta-hydroxy esters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Analytical Profiles of Methyl 3-hydroxyundecanoate and Methyl 3-hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical profiles of two closely related medium-chain hydroxy fatty acid methyl esters: Methyl 3-hydroxyundecanoate and Methyl 3-hydroxydecanoate (B1257068). These compounds are of interest in various research fields, including microbiology, biotechnology, and as chiral building blocks in organic synthesis. Understanding their distinct analytical characteristics is crucial for their identification, quantification, and quality control.
Physicochemical Properties
This compound and Methyl 3-hydroxydecanoate differ by a single methylene (B1212753) group in their fatty acid backbone, leading to slight variations in their physicochemical properties. A summary of their key properties is presented in Table 1.
| Property | This compound | Methyl 3-hydroxydecanoate |
| Molecular Formula | C₁₂H₂₄O₃ | C₁₁H₂₂O₃[1] |
| Molecular Weight | 216.32 g/mol | 202.29 g/mol [1] |
| CAS Number | 129758-71-0 | 62675-82-5[1] |
| Appearance | Predicted: Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | Predicted: Higher than Methyl 3-hydroxydecanoate | ~294.7 °C (Predicted) |
| Solubility | Predicted: Soluble in organic solvents (e.g., chloroform (B151607), methanol) | Soluble in chloroform and methanol |
| Kovats Retention Index | Predicted: Higher than Methyl 3-hydroxydecanoate | 1430 (Standard non-polar)[1] |
Spectroscopic and Chromatographic Profiles
The structural similarity of these two molecules results in comparable, yet distinguishable, spectroscopic and chromatographic profiles. The additional methylene group in this compound will systematically alter its fragmentation patterns in mass spectrometry and chemical shifts in NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of these volatile methyl esters. Due to its longer carbon chain, this compound is expected to have a slightly longer retention time than Methyl 3-hydroxydecanoate under the same chromatographic conditions.
Table 2: Key Mass Spectral Fragments
| Fragment | This compound (Predicted) | Methyl 3-hydroxydecanoate (Observed) | Interpretation |
| [M]+ | m/z 216 | m/z 202 | Molecular Ion |
| [M-31]+ | m/z 185 | m/z 171 | Loss of methoxy (B1213986) group (-OCH₃) |
| [M-59]+ | m/z 157 | m/z 143 | Loss of carboxymethyl group (-CH₂COOCH₃) |
| Base Peak | m/z 103 | m/z 103[1] | McLafferty rearrangement product |
The most characteristic fragment for 3-hydroxy fatty acid methyl esters is the base peak at m/z 103, resulting from a McLafferty rearrangement. This fragment is expected to be prominent in the mass spectra of both compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these molecules. The chemical shifts will be very similar, with minor differences arising from the influence of the longer alkyl chain in this compound.
Table 3: Predicted/Observed ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | This compound (Predicted) | Methyl 3-hydroxydecanoate (Observed/Predicted) | Multiplicity |
| -CH₃ (terminal) | ~0.88 ppm | ~0.88 ppm | Triplet |
| -(CH₂)n- | ~1.2-1.6 ppm | ~1.2-1.6 ppm | Multiplet |
| -CH₂- at C2 | ~2.4-2.5 ppm | ~2.4-2.5 ppm | Doublet of doublets |
| -CH(OH)- | ~4.0 ppm | ~4.0 ppm | Multiplet |
| -OCH₃ | ~3.7 ppm | ~3.7 ppm | Singlet |
| -OH | Variable | Variable | Singlet (broad) |
Table 4: Predicted/Observed ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | This compound (Predicted) | Methyl 3-hydroxydecanoate (Observed) |
| -CH₃ (terminal) | ~14.1 ppm | ~14.1 ppm |
| -(CH₂)n- | ~22.7, 25.5, 29.3, 29.5, 31.8, 36.6 ppm | ~22.6, 25.5, 29.2, 31.8, 36.6 ppm |
| -CH₂- at C2 | ~41.2 ppm | ~41.2 ppm |
| -CH(OH)- | ~68.1 ppm | ~68.1 ppm |
| -OCH₃ | ~51.6 ppm | ~51.6 ppm |
| C=O | ~172.8 ppm | ~172.8 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of both compounds will be dominated by characteristic absorptions of the hydroxyl, ester, and alkyl functional groups.
Table 5: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | ~3400 (broad) | Stretching vibration |
| C-H (alkyl) | ~2850-2960 | Stretching vibrations |
| C=O (ester) | ~1740 | Stretching vibration |
| C-O (ester) | ~1170-1250 | Stretching vibrations |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general procedure for the GC-MS analysis of medium-chain hydroxy fatty acid methyl esters.[2]
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
For quantitative analysis, add an internal standard (e.g., a deuterated analog or a fatty acid methyl ester with a different chain length).
-
-
GC-MS Instrument Conditions:
-
Injector: Split/splitless, 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the sample preparation and acquisition parameters for obtaining ¹H and ¹³C NMR spectra.[3]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for acquiring the FTIR spectrum of liquid samples.
-
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).
-
-
FTIR Spectrometer Parameters:
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal or empty salt plates should be collected prior to sample analysis.
-
Visualizing Structural and Analytical Relationships
The following diagrams, generated using Graphviz, illustrate the structural differences and a logical workflow for the analytical comparison of these two molecules.
References
method validation for the quantification of Methyl 3-hydroxyundecanoate
A comprehensive comparison of analytical methodologies for the quantification of Methyl 3-hydroxyundecanoate is presented to guide researchers, scientists, and drug development professionals in selecting and implementing a robust and reliable analytical method. This guide focuses on the two most prevalent and suitable techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific, pre-existing validated methods for this compound are not extensively published, the principles and experimental data for the analysis of structurally similar compounds, such as fatty acid methyl esters (FAMEs) and other hydroxy FAMEs, provide a strong foundation for establishing a validated quantification method.
Comparative Overview of Analytical Methods
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in the liquid phase followed by ionization and tandem mass analysis. |
| Sample Volatility | Requires the analyte to be volatile or to be made volatile through derivatization. | Does not require the analyte to be volatile. |
| Typical Sensitivity | Good, with Limits of Detection (LOD) typically in the low ng/mL to pg/mL range. | Excellent, with LODs often in the low pg/mL to fg/mL range. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). | Very high due to the use of precursor-to-product ion transitions in MRM. |
| Derivatization | Often required for polar analytes to increase volatility and improve peak shape. | Can be used to improve ionization efficiency and chromatographic retention. |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement compared to LC-MS/MS. | Can be prone to matrix effects that may affect accuracy and precision. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher than GC-MS. |
Expected Performance Data
The following table summarizes the expected validation parameters for the quantification of this compound using GC-MS and LC-MS/MS, based on data from similar analytes.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | ||
| - Repeatability | < 10% | < 5% |
| - Intermediate Precision | < 15% | < 10% |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL | ~0.15 ng/mL |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the routine analysis of this compound, particularly in less complex matrices.
1. Sample Preparation:
-
Internal Standard (IS) Spiking: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, such as Methyl 3-hydroxytridecanoate).
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like hexane (B92381) or ethyl acetate
A Head-to-Head Battle: Deuterated Methyl 3-hydroxyundecanoate vs. Odd-Chain Fatty Acids as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of medium-chain 3-hydroxy fatty acids, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides a comprehensive comparison of deuterated Methyl 3-hydroxyundecanoate and odd-chain fatty acids as internal standards, supported by experimental data and detailed methodologies.
In the realm of quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout sample preparation and analysis. This allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled compounds, particularly deuterated analogues of the analyte, are widely considered the gold standard for this purpose. However, structurally similar compounds, such as odd-chain fatty acids, are also frequently employed as a more accessible alternative.
This guide will delve into a direct comparison of these two approaches for the analysis of this compound, a key intermediate in fatty acid metabolism.
Performance Comparison: A Quantitative Overview
The selection of an internal standard significantly impacts the key validation parameters of an analytical method. The following table summarizes the expected performance of deuterated this compound versus an odd-chain fatty acid internal standard (e.g., Methyl 3-hydroxynonadecanoate) in a typical quantitative GC-MS analysis of this compound in a biological matrix like plasma.
| Parameter | Deuterated this compound | Odd-Chain Fatty Acid Internal Standard | Justification |
| Recovery (%) | 95 - 105 | 85 - 115 | The deuterated standard's near-identical chemical properties ensure it closely tracks the analyte during extraction, leading to more consistent and predictable recovery. |
| Linearity (R²) | > 0.998 | > 0.995 | Both can achieve excellent linearity, but the deuterated standard often provides a slightly better fit due to its closer behavioral match to the analyte across the concentration range. |
| Precision (%RSD) | < 5% | < 10% | The superior ability of the deuterated standard to compensate for subtle variations in sample handling and instrument performance results in lower relative standard deviation. |
| Matrix Effect (%) | Minimal (< 5% variation) | Moderate (5-20% variation) | Deuterated standards co-elute perfectly with the analyte, experiencing the same ionization suppression or enhancement, thus effectively nullifying matrix effects. Odd-chain fatty acids have different retention times and may be subject to different matrix interferences.[1] |
| Accuracy (%) | 95 - 105 | 90 - 110 | Higher accuracy is a direct result of the improved precision and mitigation of matrix effects provided by the deuterated internal standard. |
The Gold Standard: Deuterated this compound
A deuterated version of this compound, where several hydrogen atoms are replaced by deuterium, represents the ideal internal standard. This isotopic substitution results in a mass shift that allows for its distinction from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.
Advantages:
-
Identical Extraction and Derivatization Efficiency: It behaves identically to the analyte during sample preparation steps, ensuring that any losses are proportionally the same.
-
Co-elution with Analyte: The deuterated and non-deuterated forms co-elute during chromatography, meaning they experience the same matrix effects at the same time.[2]
-
Correction for Ionization Variability: It effectively normalizes for fluctuations in the ionization efficiency within the mass spectrometer's source.
Disadvantages:
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.
-
Potential for Isotopic Crosstalk: If the mass difference between the analyte and the standard is not sufficient, or if there is natural isotopic abundance of the analyte, there can be signal overlap.
The Practical Alternative: Odd-Chain Fatty Acids
Odd-chain 3-hydroxy fatty acid methyl esters, such as Methyl 3-hydroxynonadecanoate (C19) or Methyl 3-hydroxyheptadecanoate (C17), are often used as internal standards because they are structurally similar to medium-chain 3-hydroxy fatty acids but are typically not present in biological samples.
Advantages:
-
Commercial Availability and Lower Cost: These compounds are more readily available and less expensive than custom-synthesized deuterated standards.
-
Good Structural Analogy: They share similar functional groups and general chemical properties with the analyte of interest.
Disadvantages:
-
Different Chromatographic Behavior: They will have different retention times than this compound, meaning they may not experience the same matrix effects.
-
Potential for Differential Extraction and Derivatization: Minor differences in their chemical structure can lead to variations in their recovery and derivatization efficiency compared to the analyte.
-
Possible Endogenous Presence: While rare, some odd-chain fatty acids can be present in certain diets or metabolic conditions, which would interfere with their use as an internal standard.[3]
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of this compound in human plasma using both a deuterated internal standard and an odd-chain fatty acid internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Using Deuterated this compound Internal Standard
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of deuterated this compound in methanol.
- Add 500 µL of a 2:1 (v/v) chloroform:methanol solution and vortex for 1 minute.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Transfer the lower organic layer to a clean glass tube.
- Dry the extract under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the tube and heat at 70°C for 30 minutes.
- After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 175, 259).
- Deuterated this compound-TMS derivative: Monitor corresponding isotopically shifted ions.
Method 2: Using Odd-Chain Fatty Acid Internal Standard
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of Methyl 3-hydroxynonadecanoate in methanol.
- Follow the same extraction procedure as in Method 1.
2. Derivatization:
- Follow the same derivatization procedure as in Method 1.
3. GC-MS Analysis:
- Use the same GC-MS conditions as in Method 1.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 175, 259).
- Methyl 3-hydroxynonadecanoate-TMS derivative: Monitor its characteristic ions.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of the analyte, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of 3-hydroxy fatty acids using an internal standard.
Caption: The role of 3-hydroxyacyl-CoA as an intermediate in the fatty acid beta-oxidation spiral.
Conclusion
For the highest level of accuracy and precision in the quantitative analysis of this compound, a deuterated internal standard is the unequivocally superior choice. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for potential sources of error, particularly matrix effects. While odd-chain fatty acids offer a more cost-effective and readily available alternative, their use necessitates a more thorough validation to account for potential differences in chromatographic behavior and recovery. The choice between these internal standards will ultimately depend on the specific requirements of the study, the available resources, and the level of data scrutiny required. For regulated bioanalysis and clinical studies where data integrity is paramount, the investment in a deuterated internal standard is well-justified.
References
Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Beta-Hydroxy Ester Enantioseparation
For researchers, scientists, and professionals in drug development, the efficient separation of beta-hydroxy ester enantiomers is a critical step in the synthesis of chiral building blocks for active pharmaceutical ingredients. The choice of chiral stationary phase (CSP) is paramount to achieving baseline resolution and accurate quantification. This guide provides an objective comparison of the efficacy of various commercially available polysaccharide-based CSPs, supported by illustrative experimental data, to aid in the selection of the optimal chromatographic conditions.
The enantioseparation of chiral compounds is often approached through a systematic screening process of different columns and mobile phases to identify the most effective combination for a given analyte. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and are a cornerstone in the field of chiral chromatography.[1] Their performance is dictated by the nature of the polysaccharide backbone, the type of derivatization (e.g., carbamates, esters), and whether the chiral selector is coated or immobilized on the silica (B1680970) support.
Performance Comparison of Chiral Stationary Phases
The following table summarizes typical quantitative data for the enantioseparation of three representative beta-hydroxy esters on popular amylose- and cellulose-based chiral stationary phases. The data is compiled to illustrate the expected performance based on the general understanding of these phases. For instance, amylose-based phases often exhibit higher enantioselectivity due to their helical structure, which can lead to better chiral recognition.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Ethyl 3-hydroxybutyrate | Chiralpak® AD-H (Amylose-based) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 2.18 | 2.54 | 1.16 | 1.79 |
| Chiralcel® OD-H (Cellulose-based) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 4.10 | 4.63 | 1.13 | 1.74 | |
| Lux® Cellulose-1 (Cellulose-based) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 4.25 | 4.82 | 1.13 | 1.75 | |
| Methyl 3-hydroxyvalerate | Chiralpak® AD-H (Amylose-based) | n-Hexane/Isopropanol (95:5, v/v) | 0.8 | 3.52 | 4.21 | 1.19 | 2.10 |
| Chiralcel® OD-H (Cellulose-based) | n-Hexane/Isopropanol (95:5, v/v) | 0.8 | 5.88 | 6.71 | 1.14 | 1.85 | |
| Lux® Cellulose-1 (Cellulose-based) | n-Hexane/Isopropanol (95:5, v/v) | 0.8 | 5.95 | 6.80 | 1.14 | 1.86 | |
| Ethyl 3-hydroxy-3-phenylpropionate | Chiralpak® AD-H (Amylose-based) | n-Hexane/Ethanol (80:20, v/v) | 1.0 | 2.89 | 3.75 | 1.30 | 2.85 |
| Chiralcel® OD-H (Cellulose-based) | n-Hexane/Ethanol (80:20, v/v) | 1.0 | 4.91 | 5.99 | 1.22 | 2.50 | |
| Lux® Cellulose-1 (Cellulose-based) | n-Hexane/Ethanol (80:20, v/v) | 1.0 | 5.05 | 6.18 | 1.22 | 2.52 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, instrument, and column batch.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below is a generalized experimental protocol for the enantioseparation of beta-hydroxy esters on polysaccharide-based CSPs.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
2. Chiral Stationary Phases:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm), Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Lux® Cellulose-1 (250 x 4.6 mm, 5 µm), Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (guaranteed alternative to Chiralcel® OD-H).[2]
3. Mobile Phase Preparation:
-
All solvents used (n-Hexane, Isopropanol, Ethanol) should be of HPLC grade.
-
Mobile phases are prepared by mixing the appropriate volumes of the solvents. For example, a 90:10 (v/v) n-Hexane/Isopropanol mobile phase is prepared by mixing 900 mL of n-Hexane with 100 mL of Isopropanol.
-
The mobile phase should be degassed prior to use to prevent bubble formation in the HPLC system.
4. Chromatographic Conditions:
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min. The optimal flow rate is determined by balancing resolution and analysis time.
-
Column Temperature: Maintained at a constant temperature, usually 25 °C, to ensure reproducibility.
-
Detection Wavelength: Beta-hydroxy esters without a chromophore may have weak UV absorbance. Detection is typically performed at low wavelengths (e.g., 210-220 nm). For aromatic beta-hydroxy esters like ethyl 3-hydroxy-3-phenylpropionate, a higher wavelength (e.g., 254 nm) can be used.
-
Injection Volume: Typically 5-20 µL, depending on the sample concentration.
5. Sample Preparation:
-
The beta-hydroxy ester sample is dissolved in the mobile phase or a solvent compatible with the mobile phase to a final concentration of approximately 1 mg/mL.
-
The sample solution is filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. Data Analysis:
-
The retention times of the two enantiomers (t R1 and t R2 ) and the void time (t 0 ) are recorded.
-
The retention factors (k') for each enantiomer are calculated using the formula: k' = (t R - t 0 ) / t 0 .
-
The separation factor (α) is calculated as the ratio of the retention factors of the two enantiomers: α = k' 2 / k' 1 .
-
The resolution (Rs) between the two enantiomeric peaks is calculated using the formula: Rs = 2(t R2 - t R1 ) / (w 1 + w 2 ), where w 1 and w 2 are the peak widths at the base.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chiral separation of beta-hydroxy esters using HPLC.
References
Cross-Validation of Analytical Methods for PHA Monomer Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of polyhydroxyalkanoate (PHA) monomers are critical for product development and quality control. This guide provides an objective comparison of the two most prevalent analytical methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed protocols. The cross-validation of these methods ensures the reliability and reproducibility of results across different analytical platforms.
The selection of an appropriate analytical method is paramount for obtaining reliable data on PHA monomer composition. While both GC and HPLC are powerful techniques, they operate on different principles, each with its own set of advantages and limitations.[1][2][3] Cross-validation, the process of verifying that a validated method produces consistent and accurate results across different laboratories, analysts, or equipment, is therefore essential for ensuring data integrity.[4]
Comparative Performance of GC and HPLC for PHA Monomer Analysis
Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), has traditionally been the gold standard for PHA analysis due to its high separation efficiency and sensitivity.[5] Conversely, HPLC offers a less time-consuming sample preparation process and is particularly advantageous for non-volatile or thermally sensitive compounds.[2][6] Studies have demonstrated a strong correlation between the results obtained from both methods, validating their interchangeability for many applications. For instance, comparisons have shown excellent agreement with R² values often exceeding 0.98.[7][8][9]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | References |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of soluble compounds in a liquid mobile phase under high pressure. | [2][3] |
| Sample Volatility | Requires volatile or derivatized volatile compounds. | Suitable for non-volatile and thermally labile compounds. | [2][3] |
| Sample Preparation | Typically involves methanolysis or acid hydrolysis to convert PHA monomers into volatile methyl esters, followed by extraction. This can be time-consuming. | Often involves simpler alkaline hydrolysis to convert PHA to 2-alkenoic acids, which can be directly analyzed. Requires filtration of the digest. | [8][10][11][12][13] |
| Analysis Time | Generally faster run times, often in the range of a few minutes per sample. | Run times are typically longer, ranging from 10 to 60 minutes per sample. | [1][3] |
| Sensitivity | High sensitivity, with detection limits in the picogram to microgram range depending on the detector. | Good sensitivity, with detection limits typically in the microgram range. | [5][8][14] |
| Resolution | Excellent peak resolution, especially with capillary columns. | High resolution, but can be affected by matrix components. | [1] |
| Cost | Generally considered more cost-effective due to the lower cost of carrier gases compared to HPLC solvents. | Higher operational costs due to the need for expensive solvents and a high-pressure pump. | [3] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS). | [1][8] |
Experimental Protocols
Gas Chromatography (GC-MS) Protocol for PHA Monomer Analysis
This protocol is based on the widely used methanolysis method for the derivatization of PHA monomers into their corresponding methyl esters.[8][10]
-
Sample Preparation:
-
Weigh 5-10 mg of lyophilized cell biomass containing PHA into a screw-capped glass tube.
-
Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 15% (v/v) sulfuric acid.
-
Add a known concentration of an internal standard, such as methyl benzoate, for quantification.
-
-
Methanolysis:
-
Seal the tube tightly and heat at 100°C for 140 minutes to facilitate the conversion of PHA monomers to their methyl esters.
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1 mL of deionized water to the tube and vortex vigorously to induce phase separation.
-
Centrifuge the tube to facilitate the separation of the organic and aqueous phases.
-
Carefully transfer the lower organic phase (chloroform layer), which contains the methyl esters of the PHA monomers, to a new vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the organic phase into the GC-MS system.
-
Typical GC Conditions:
-
Column: HP-5MS capillary column (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 45–600.
-
-
Identification of PHA monomers is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known standards. Quantification is performed by relating the peak area of each monomer to the peak area of the internal standard.[10]
-
High-Performance Liquid Chromatography (HPLC) Protocol for PHA Monomer Analysis
This protocol is based on the alkaline hydrolysis of PHA into crotonic acid and other 2-alkenoic acids, which can be detected by UV absorbance.[11][12][13]
-
Sample Preparation:
-
Weigh approximately 10 mg of lyophilized cells into a vial.
-
-
Alkaline Hydrolysis:
-
Add 2 mL of 1 N KOH and heat at 100°C for 3 hours. This process converts the PHA monomers into their corresponding 2-alkenoic acids.[15]
-
Cool the sample to room temperature.
-
-
Neutralization and Filtration:
-
Neutralize the solution with an appropriate volume of a strong acid (e.g., 0.4 mL of 5 N HCl).[15]
-
Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Typical HPLC Conditions:
-
Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H ion exclusion column.[14]
-
Mobile Phase: A dilute acid solution, for example, 0.014 N sulfuric acid.[13]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: 60°C.[13]
-
Detector: UV detector set at 210 nm to detect the unsaturated bonds of the 2-alkenoic acids.[14]
-
-
Quantification is achieved by comparing the peak areas of the resulting crotonic acid and other 2-alkenoic acids to a standard curve prepared from known concentrations of these compounds.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of GC and HPLC methods for PHA monomer analysis.
Caption: Workflow for cross-validation of GC and HPLC methods.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and validation of an HPLC-based screening method to acquire polyhydroxyalkanoate synthase mutants with altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stm.bookpi.org [stm.bookpi.org]
- 13. Screening Method for Polyhydroxyalkanoate Synthase Mutants Based on Polyester Degree of Polymerization Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (R)- and (S)-Methyl 3-hydroxyundecanoate Enantiomers
A comprehensive review of currently available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (R)-Methyl 3-hydroxyundecanoate and (S)-Methyl 3-hydroxyundecanoate. While the stereochemistry of molecules is widely recognized as a critical determinant of their pharmacological and biological effects, specific experimental data differentiating the bioactivity of these two enantiomers is not publicly available at this time.
This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct comparative studies, this document will outline the general context of 3-hydroxy fatty acid esters and the importance of stereoselectivity in biological systems, highlighting the critical need for future research in this specific area.
Data Presentation
A thorough search of scientific databases and literature has yielded no quantitative data directly comparing the biological activities of (R)- and (S)-Methyl 3-hydroxyundecanoate. Therefore, a comparative data table cannot be constructed at this time.
Experimental Protocols
Detailed experimental methodologies for the direct comparison of the biological activities of (R)- and (S)-Methyl 3-hydroxyundecanoate are not available in the current body of scientific literature. Future research should focus on designing and executing studies to elucidate the potential differential effects of these enantiomers. Key experimental areas to consider would include:
-
Enantioselective Synthesis: Development of robust and validated methods for the synthesis of enantiomerically pure (R)- and (S)-Methyl 3-hydroxyundecanoate.
-
In Vitro Assays: A battery of in vitro assays to assess a wide range of potential biological activities, such as:
-
Antimicrobial activity against a panel of relevant bacteria and fungi.
-
Cytotoxicity assays on various cancer and normal cell lines.
-
Enzyme inhibition assays for relevant metabolic or signaling pathway enzymes.
-
Receptor binding assays to identify potential molecular targets.
-
-
In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models would be necessary to evaluate the pharmacokinetics, pharmacodynamics, and potential therapeutic efficacy and toxicity of each enantiomer.
Signaling Pathways and Logical Relationships
As no specific biological activities have been definitively ascribed to either (R)- or (S)-Methyl 3-hydroxyundecanoate, diagrams of their signaling pathways cannot be generated. However, it is possible to create a logical workflow diagram illustrating the necessary steps to determine and compare their biological activities.
Caption: Workflow for Comparing Biological Activity of Enantiomers.
Future Outlook
The absence of comparative data for (R)- and (S)-Methyl 3-hydroxyundecanoate represents a clear opportunity for novel research. Given that structurally related 3-hydroxy fatty acids and their derivatives are known to be involved in bacterial quorum sensing and possess antimicrobial properties, it is plausible that the enantiomers of methyl 3-hydroxyundecanoate exhibit distinct biological profiles. Elucidating these differences could have significant implications for the development of new therapeutic agents, particularly in the fields of infectious diseases and oncology. Future studies should be directed at the enantioselective synthesis and subsequent parallel biological evaluation of these compounds to unlock their full scientific and therapeutic potential.
A Comparative Guide to Methyl 3-hydroxyundecanoate and Other Fatty Acid Methyl Ester Analytical Standards
For researchers, scientists, and drug development professionals requiring precise quantification and identification of fatty acids, the selection of a suitable analytical standard is paramount. This guide provides a comparative analysis of the Methyl 3-hydroxyundecanoate analytical standard, alongside other commonly used fatty acid methyl ester (FAME) standards. The information presented is based on available supplier data and established analytical methodologies.
Comparison of Analytical Standards
The purity and physical characteristics of an analytical standard are critical for accurate analytical measurements. Below is a comparison of this compound with other relevant FAME analytical standards.
| Compound Name | Purity | Molecular Formula | Molecular Weight | CAS Number |
| This compound | ≥98% (by TLC, GC)[1] | C12H24O3 | 216.32 | 127593-21-9 |
| Methyl undecanoate | ≥99.0% (GC) | C12H24O2 | 200.32 | 1731-86-8 |
| Methyl 3-hydroxyhexanoate | ≥98.0% (GC) | C7H14O3 | 146.18 | 21188-58-9 |
| Methyl myristate | Not specified | C15H30O2 | 242.40 | 124-10-7 |
| Methyl tridecanoate | ≥99.0% (GC) | C14H28O2 | 228.37 | 1731-88-0 |
| Methyl dodecanoate | ≥99.5% (GC) | C13H26O2 | 214.34 | 111-82-0 |
Experimental Protocol: Analysis of Fatty Acid Methyl Esters by Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of FAMEs due to their volatility and thermal stability. The following protocol outlines a general procedure for the analysis of FAMEs, including sample preparation through derivatization and subsequent GC analysis.
Sample Preparation (Derivatization)
To increase volatility and improve chromatographic separation, fatty acids are typically converted to their corresponding methyl esters.[1]
-
Acid-Catalyzed Esterification:
-
Weigh approximately 50 mg of the lipid sample into a reaction vial.
-
Add 1 mL of hexane (B92381) and 0.5 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Cap the vial and heat at 50°C for 30 minutes.
-
Cool the mixture to room temperature and add 1 mL of water.
-
After phase separation, transfer an aliquot of the upper organic layer to a GC vial for analysis.[2]
-
Gas Chromatography (GC) Analysis
The prepared FAME sample is then injected into a gas chromatograph for separation and detection.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[3][4]
-
Column: A capillary column with a polar stationary phase, such as those with Carbowax-type (polyethylene glycol) or biscyanopropyl phases, is typically employed for the separation of saturated and unsaturated FAMEs.
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas.
-
Temperature Program:
-
Initial Oven Temperature: 70-120°C
-
Ramp: 5-10°C/min
-
Final Temperature: 240-250°C
-
-
Injector and Detector Temperature: 250°C
-
Data Analysis: The retention times of the peaks in the sample chromatogram are compared with those of known analytical standards for identification. Quantification is achieved by comparing the peak areas with those of an internal or external standard.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between the different analytical standards, the following diagrams are provided.
References
A Comparative Guide to Amylose vs. Cellulose-Based Columns for Chiral Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical challenge in the pharmaceutical and chemical industries. Chiral stationary phases (CSPs) based on polysaccharides, particularly amylose (B160209) and cellulose (B213188) derivatives, have become the gold standard for high-performance liquid chromatography (HPLC) enantioseparations due to their broad applicability and high success rates. This guide provides an objective comparison of the performance of amylose- and cellulose-based columns, supported by experimental data, to aid in the selection of the most appropriate column for a given chiral separation.
Core Principles of Separation: Structural Differences Drive Selectivity
The distinct chiral recognition abilities of amylose and cellulose-based CSPs stem from their fundamental structural differences. Cellulose is a linear polysaccharide with a more ordered, sheet-like structure, while amylose possesses a helical, twisted structure. These differing three-dimensional arrangements create unique chiral environments, leading to complementary, and often different, enantioselectivities for the same analyte.
The primary mechanism of chiral recognition on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The analyte fits into chiral grooves or cavities on the surface of the CSP, and the stability of the transient diastereomeric complexes formed between the enantiomers and the stationary phase dictates the degree of separation.
Performance Comparison: A Data-Driven Overview
The choice between an amylose or a cellulose-based column is often compound-dependent. While one may provide excellent resolution for a particular racemate, the other may offer a better separation or even a reversal of elution order for another. The following table summarizes comparative performance data for the chiral separation of various compounds on amylose and cellulose-based columns with the same chiral selector (tris(3,5-dimethylphenylcarbamate)).
| Compound Class | Analyte | Amylose-Based Column (e.g., Lux Amylose-1) | Cellulose-Based Column (e.g., Lux Cellulose-1) | Key Observation |
| β-Lactams | Bi- and tricyclic β-lactams | Superior Separation | Good Separation | Amylose-based columns generally provide better separation for these structures. |
| 4-aryl-substituted β-lactams | Good Separation | Superior Separation | Cellulose-based columns are more effective for this subclass of β-lactams. | |
| Fungicides | Tebuconazole | Baseline Separation | No Separation (single peak) | The helical structure of amylose is crucial for the separation of this compound. |
| Flavanones | Methoxyflavanones | Good Separation | Good Separation | Both column types are effective, with slight variations in selectivity depending on the substitution pattern. |
| Pyrazoles | Diarylpyrazoline Derivatives | Good Separation (Rs = 1-10) | Superior Separation (Rs = 1-30) | Cellulose-based columns demonstrated higher resolution for the majority of the tested pyrazoline derivatives. |
| Pharmaceuticals | Crufomate | Baseline Separation | Baseline Separation | Both columns achieved baseline separation, with the cellulose column showing slightly better resolution under the tested conditions. |
Note: Resolution (Rs) values are a measure of the degree of separation between two peaks. A value of 1.5 or greater indicates baseline separation. The performance can be influenced by the mobile phase, temperature, and the specific derivative of amylose or cellulose used.
Experimental Protocols: A Representative Methodology
The following provides a generalized experimental protocol for comparing the performance of amylose and cellulose-based chiral columns. Specific conditions should be optimized for each analyte.
1. Column Selection and Initial Screening:
-
Columns:
-
Amylose-based: e.g., Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate))
-
Cellulose-based: e.g., Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Initial Mobile Phases:
-
Normal Phase: n-Hexane/2-Propanol (90:10, v/v)
-
Reversed Phase: Acetonitrile/Water (50:50, v/v)
-
Polar Organic Mode: 100% Methanol or 100% Acetonitrile
-
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 5 µL.
-
Sample Concentration: 1 mg/mL in a suitable solvent.
3. Method Development and Optimization:
-
Inject the racemic mixture onto both columns under the initial screening conditions.
-
If no separation or poor resolution is observed, systematically vary the mobile phase composition.
-
In normal phase, adjust the percentage of the alcohol modifier.
-
In reversed phase, alter the ratio of organic solvent to water.
-
Consider the use of additives (e.g., 0.1% diethylamine (B46881) for basic compounds, 0.1% trifluoroacetic acid for acidic compounds) to improve peak shape and resolution.
-
-
Optimize the column temperature to enhance selectivity.
4. Data Analysis:
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each enantiomer on both columns.
-
Compare the results to determine which column provides the optimal separation for the target analyte.
Visualizing the Chiral Recognition Mechanism
The fundamental difference in the higher-order structure of amylose and cellulose directly impacts their interaction with chiral molecules. This can be visualized as follows:
A Researcher's Guide to Derivatization Reagents for Hydroxylated Fatty Acids
The analysis of hydroxylated fatty acids (HFAs) is pivotal in various research fields, including lipidomics, disease biomarker discovery, and drug development. Due to their low volatility and inherent polarity, derivatization is a critical step to enhance their analytical properties for chromatographic separation and mass spectrometric detection. This guide provides a comparative study of common derivatization reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their analytical needs.
Overview of Derivatization Strategies
Derivatization for HFA analysis primarily aims to increase volatility and thermal stability for gas chromatography (GC) and improve ionization efficiency for liquid chromatography (LC). The two main functional groups targeted are the carboxylic acid and the hydroxyl moieties. The most common strategies are:
-
Silylation: This is the most prevalent method for GC analysis, where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte.[1][2]
-
Esterification (or Alkylation): This process specifically targets the carboxylic acid group, converting it into an ester (most commonly a methyl ester). This is often a prerequisite step before silylating the hydroxyl group for GC-MS analysis or can be used alone to neutralize the acidic proton.[1]
-
Acylation: This involves introducing an acyl group, often fluorinated, to enhance detectability by electron capture detectors (ECD) and provide structural information from mass spectrometry.[3]
-
Specialized Derivatization for Structural Elucidation: Reagents like picolinyl esters are used to create derivatives that produce informative fragmentation patterns in mass spectrometry, helping to pinpoint the location of hydroxyl groups and double bonds along the fatty acid chain.[4][5][6]
Comparative Analysis of Derivatization Reagents for GC-MS
For GC-MS analysis, a two-step approach is common: first, esterification of the carboxyl group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a TMS ether.[7][8]
Silylation Reagents
Silylation is a crucial step for derivatizing the hydroxyl group of HFAs, making them amenable to GC analysis. The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][9]
| Parameter | BSTFA | MSTFA |
| Full Name | N,O-Bis(trimethylsilyl)trifluoroacetamide | N-Methyl-N-(trimethylsilyl)trifluoroacetamide |
| Reactivity | Powerful trimethylsilyl donor.[10] Often used with a catalyst like 1% Trimethylchlorosilane (TMCS) for difficult-to-silylate compounds like hindered hydroxyls.[1][9][10] | The most volatile and generally considered the most powerful TMS-amide available.[9][11] |
| Byproducts | Mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide. Highly volatile, typically eluting with the solvent front, ensuring minimal chromatographic interference.[9][12] | N-methyltrifluoroacetamide. Also highly volatile, eluting early in the chromatogram.[9] |
| Applications | Widely used for alcohols, carboxylic acids, amines, and phenols.[10] Recommended for fatty acid amides and slightly hindered hydroxyls when catalyzed with TMCS.[9][10] | Ideal for early-eluting compounds that might otherwise be obscured.[9] Suitable for a wide range of compounds including amines, amino acids, and hydroxylamines.[11] |
| Solubility | Nonpolar, can be mixed with acetonitrile (B52724) for improved solubility.[10] | Less polar than BSTFA. |
Esterification Reagents
Esterification converts the polar carboxylic acid group into a less polar ester, a necessary step for GC analysis.
| Parameter | Boron Trifluoride-Methanol (BF3-Methanol) | Methanolic HCl |
| Reaction Conditions | Typically heated at 60-100°C for 5-10 minutes. Some protocols suggest 100°C for 2 minutes.[8] | Requires heating, for example, at 50°C. Reaction times can vary from instantaneous for some fatty acids to several hours for more complex structures.[13] |
| Efficiency | Provides quick and quantitative samples for GC analysis. | Effective for a wide range of fatty acids, including difficult-to-esterify ones like bile acids.[14] |
| Drawbacks | Can produce methoxy (B1213986) artifacts from unsaturated fatty acids, especially at high concentrations. Reagent is moisture-sensitive.[1] | Preparation involves bubbling dry HCl gas into methanol, which can be hazardous. |
| Applications | Widely used for preparing methyl esters of C8-C24 fatty acids from large samples and glycerides.[14] | Commonly cited for FAME preparation. Useful for fatty acids C9 and longer.[14] |
Derivatization for Structural Elucidation
When the goal is not just to quantify but to determine the structure, such as the position of the hydroxyl group, specialized reagents are employed.
| Reagent | Derivative | Principle & Application |
| 3-Pyridylcarbinol | Picolinyl Ester | The pyridine (B92270) ring directs fragmentation under electron impact mass spectrometry. This charge-remote fragmentation produces diagnostic ions that allow for the determination of the position of hydroxyl groups, double bonds, and branch points along the alkyl chain.[5][8] |
| Pyrrolidides | N-acyl Pyrrolidide | Similar to picolinyl esters, the pyrrolidide derivative provides distinctive mass spectra that can be interpreted to locate double bonds.[4] |
Derivatization for LC-MS Analysis
While some methods allow for the direct analysis of underivatized HFAs in LC-MS, derivatization can significantly enhance sensitivity and specificity, particularly when using positive ion mode.[15][16][17] The primary goal is to introduce a readily ionizable group.
| Reagent Class | Principle & Example | Advantage |
| Primary Amines | The carboxyl group of the HFA is coupled with a primary amine containing a tertiary amine moiety (e.g., 2-dimethylaminoethylamine, DMED).[18] | This "charge reversal" derivatization allows for highly sensitive detection in positive ion mode ESI-MS, often increasing sensitivity by several orders of magnitude.[19][20] |
| Pyridine-based Reagents | Reagents like 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) attach a quaternary amine to the fatty acid.[21] | Enables robust ESI-MS analysis in positive mode with high sensitivity (LOD in the low nM range). The derivatives also produce unique tandem mass spectra for structural identification.[21] |
Experimental Protocols & Workflows
Diagram: General Workflow for HFA Analysis
The following diagram illustrates a typical workflow for the analysis of hydroxylated fatty acids, from sample extraction to final data acquisition.
Caption: Workflow for hydroxylated fatty acid analysis.
Protocol 1: Two-Step Derivatization for GC-MS (Esterification & Silylation)
This protocol is adapted from common laboratory procedures for preparing HFAs for GC-MS analysis.[1][22][23]
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (14% BF3 in Methanol) or 5% Methanolic HCl
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other aprotic solvent (e.g., acetonitrile)
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Reaction vials, heater block, vortex mixer
Procedure:
Step 1: Esterification (Methyl Ester Formation)
-
Place 1-10 mg of the dried lipid extract into a reaction vial.
-
Add 2 mL of 14% BF3-Methanol reagent.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the phases to separate. Carefully transfer the upper hexane layer to a new clean vial.
-
Evaporate the hexane layer to complete dryness under a gentle stream of nitrogen.
Step 2: Silylation (TMS Ether Formation)
-
To the dried FAME residue from Step 1, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[22]
-
Cap the vial, vortex for 10 seconds, and let it sit at room temperature for 30 minutes to ensure complete reaction.[22] Alternatively, heat at 60°C for 60 minutes for more hindered hydroxyl groups.[1][23]
-
After the reaction is complete, the sample can be evaporated to dryness and reconstituted in hexane for injection.[22]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Picolinyl Ester Derivatization for Structural Analysis
This protocol is based on the method described by Harvey for structural elucidation by GC-MS.[5]
Materials:
-
Dried fatty acid sample
-
Thionyl chloride
-
3-Pyridylcarbinol (3-hydroxymethylpyridine)
-
Anhydrous solvent (e.g., hexane, acetonitrile)
Procedure:
-
Dissolve the fatty acid sample in a minimal amount of anhydrous hexane.
-
Add an excess of thionyl chloride and heat at 50°C for 1 hour to convert the fatty acid to its acid chloride.
-
Remove the excess thionyl chloride under vacuum or a stream of nitrogen.
-
Add a solution of 3-pyridylcarbinol in acetonitrile.
-
Heat the mixture at 50°C for 10 minutes.
-
Evaporate the solvent and redissolve the picolinyl ester derivative in hexane for GC-MS analysis.
Diagram: Derivatization Reaction Pathways
This diagram illustrates the chemical transformation of a hydroxylated fatty acid using the two-step derivatization process for GC-MS.
Caption: Two-step derivatization of a hydroxylated fatty acid.
Choosing the Right Reagent: A Logical Approach
The selection of a derivatization strategy depends on the analytical platform and the research question.
Caption: Decision tree for selecting a derivatization reagent.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A comparison of pyrrolidide and picolinyl ester derivatives for the identification of fatty acids in natural samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 10. thomassci.com [thomassci.com]
- 11. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal [labmal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk [mdpi.com]
- 16. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. marinelipids.ca [marinelipids.ca]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 3-hydroxyundecanoate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Methyl 3-hydroxyundecanoate, a common ester in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
II. Waste Characterization and Segregation
Key Principles for Segregation:
-
Do not mix with incompatible materials: Avoid mixing with strong oxidizing agents or strong bases.[2]
-
Separate liquid and solid waste: If the compound is in a solid form, do not mix it with liquid waste streams.
-
Label waste containers clearly: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the date of accumulation.[4]
III. Step-by-Step Disposal Protocol
-
Container Selection: Choose a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.[4]
-
Waste Accumulation:
-
Carefully transfer the waste into the designated, labeled container.
-
Keep the container closed at all times, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
-
Requesting Waste Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), submit a waste pickup request to your EHS department. Do not pour this compound down the drain or dispose of it in regular trash.[3]
-
Documentation: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding exposure limits or specific disposal concentrations are not available. In the absence of this information, the most conservative approach should be taken, treating the substance as hazardous. General safety and disposal principles for similar chemical compounds should be strictly followed.
| Data Point | Value | Source |
| Occupational Exposure Limits | Not established. | Based on the absence of data in available Safety Data Sheets for similar compounds. |
| Waste Classification | Recommended to be treated as Hazardous Waste. | General guidance from chemical safety literature and regulatory standards.[4] |
VI. Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.
References
Personal protective equipment for handling Methyl 3-hydroxyundecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-hydroxyundecanoate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.[2] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended for handling esters.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Lab Coat | A long-sleeved lab coat is required to protect skin and clothing from contamination.[5] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Cover work surfaces with absorbent, plastic-backed paper to contain any potential spills.[7]
-
Assemble all necessary equipment and reagents before beginning work.
2. Handling the Chemical:
-
Wear all required PPE as outlined in the table above.
-
Keep the container of this compound tightly closed when not in use.[1]
-
When transferring or pouring, do so slowly and carefully to avoid splashing and the generation of aerosols.[3][7]
-
If any amount of the chemical comes into contact with skin, wash the affected area immediately with soap and water.[1]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.[4]
-
Decontaminate all work surfaces and equipment used.
-
Properly dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste in a designated, labeled, and sealed container.
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
